molecular formula C5H10ClN3 B034441 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride CAS No. 103068-64-0

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B034441
CAS No.: 103068-64-0
M. Wt: 147.6 g/mol
InChI Key: MOGGYYLZLBLICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGYYLZLBLICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369343
Record name 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61480-28-2
Record name 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No. 103068-64-0), a substituted pyrazole of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide synthesizes information on the free base, 1,3-dimethyl-1H-pyrazol-5-amine, with established principles of pyrazole chemistry to offer a robust predictive framework. The document details the compound's chemical and physical properties, provides established methodologies for determining its key basic characteristics, and outlines a general workflow for the characterization of novel amine hydrochloride salts. This guide is intended to be a valuable resource for researchers and developers working with this and structurally related compounds.

Introduction

Substituted pyrazoles are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities are, in part, governed by their physicochemical properties, including their basicity, solubility, and stability. This compound is a salt of a substituted pyrazole amine, and understanding its fundamental properties is crucial for its application in drug design and development. The basicity of the amine group, represented by its pKa value, influences the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. This guide aims to consolidate the available information and provide detailed experimental protocols for the characterization of this and similar compounds.

Chemical and Physical Properties

The hydrochloride salt of 1,3-dimethyl-1H-pyrazol-5-amine is formed by the reaction of the free base with hydrochloric acid. This conversion to a salt form is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[1]

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine and its hydrochloride salt. It is important to note the distinction between data for the free base and the hydrochloride salt.

PropertyValueCompound FormData Type
Molecular Formula C₅H₁₀ClN₃Hydrochloride-
Molecular Weight 147.61 g/mol HydrochlorideCalculated
CAS Number 103068-64-0Hydrochloride-
Appearance White to light yellow crystalline powderFree BaseExperimental
Melting Point 65-69 °CFree BaseExperimental
pKa of Conjugate Acid 4 ± 0.10Free BasePredicted
Solubility Slightly soluble in water; Soluble in ethanol, dimethyl sulfoxide, N,N-dimethylformamideFree BaseQualitative

Basicity and pKa

Pyrazoles are generally considered weak bases.[2] The basicity of 1,3-dimethyl-1H-pyrazol-5-amine arises from the lone pair of electrons on the exocyclic amino group and the pyridine-like nitrogen atom within the pyrazole ring. The pKa of the conjugate acid of an amine is a measure of its basic strength; a lower pKa indicates a weaker base. The predicted pKa of 4 for the free base suggests it is a weak base.

Protonation Sites

The protonation of 1,3-dimethyl-1H-pyrazol-5-amine in the presence of an acid, such as HCl, can occur at two primary sites: the exocyclic amino group (-NH₂) and the pyridine-like nitrogen atom (N2) of the pyrazole ring. The formation of the hydrochloride salt indicates that at least one of these sites is protonated.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the basic properties of a compound. The following sections provide methodologies for determining the pKa and solubility of amine hydrochloride salts.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance.[3]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise volumes.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at which half of the amine has been neutralized (i.e., the midpoint of the buffer region in the titration curve).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[4]

Materials:

  • This compound

  • Deionized water

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.

  • After equilibration, centrifuge the sample to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Stability

The stability of a pharmaceutical compound is a critical parameter that affects its shelf-life and therapeutic efficacy. Pyrazole rings are generally stable, but the overall stability of a substituted pyrazole can be influenced by its functional groups and the storage conditions.[5]

Factors Affecting Stability
  • pH: The stability of amine hydrochlorides can be pH-dependent. In alkaline conditions, the salt may convert back to the free base, which could have different stability and solubility profiles.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Photodegradation can occur in compounds with chromophores that absorb light in the UV-visible range.

A forced degradation study is typically performed to understand the degradation pathways of a compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine hydrochloride salt, such as this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Further Development Synthesis Synthesis of Free Base Salt_Formation Salt Formation (HCl) Synthesis->Salt_Formation Purification Purification & Isolation Salt_Formation->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Solubility Profiling (Shake-Flask Method) Purity->Solubility Stability Forced Degradation Studies Purity->Stability Bioactivity Biological Activity Screening Purity->Bioactivity Formulation Pre-formulation Studies pKa->Formulation Solubility->Formulation Stability->Formulation

Caption: General workflow for the synthesis and characterization of a novel amine hydrochloride.

Conclusion

This technical guide has provided a detailed overview of the basic properties of this compound. While specific experimental data for this compound are limited, this guide offers a comprehensive framework based on the known properties of the free base and the general chemistry of pyrazoles. The included experimental protocols for pKa and solubility determination provide a solid foundation for researchers to characterize this and similar amine hydrochloride salts. A thorough understanding of these fundamental properties is indispensable for the successful development of new therapeutic agents.

References

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103068-64-0

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No. 103068-64-0), a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document consolidates available chemical and physical properties, outlines a detailed synthesis protocol for its free amine precursor, and discusses the broader biological potential of the pyrazole scaffold. While specific biological activity and detailed spectral analyses for the hydrochloride salt are not extensively reported in the public domain, this guide serves as a foundational resource for its synthesis, characterization, and potential applications.

Introduction

This compound is a salt of the corresponding free amine, 1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 3524-32-1). The pyrazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This guide focuses on the available technical data for the hydrochloride salt and its free amine, providing a basis for further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound and its corresponding free amine is presented below.

Table 1: Chemical Identifiers
IdentifierThis compound1,3-dimethyl-1H-pyrazol-5-amine
CAS Number 103068-64-03524-32-1[1][2]
Molecular Formula C₅H₁₀ClN₃C₅H₉N₃[1]
Molecular Weight 147.61 g/mol 111.15 g/mol [1]
IUPAC Name This compound1,3-dimethyl-1H-pyrazol-5-amine[1]
SMILES Cl.CN1N=C(C)C=C1NCc1cc(N)n(C)n1
InChIKey MOGGYYLZLBLICG-UHFFFAOYSA-NZFDGMMZLXSFNFU-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyThis compound1,3-dimethyl-1H-pyrazol-5-amine
Melting Point 227-230 °C65-69 °C[2]
Appearance Data not availableWhite to light yellow crystalline powder[2]
Solubility Data not availableData not available

Experimental Protocols

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine

A common synthetic route to the free amine, 1,3-dimethyl-1H-pyrazol-5-amine, is through the cyclocondensation of a β-ketonitrile derivative with methylhydrazine.[2]

Reaction Scheme:

G reagent1 3-Aminobut-2-enenitrile reagents reagent1->reagents reagent2 Methylhydrazine reagent2->reagents product 1,3-dimethyl-1H-pyrazol-5-amine reagents->product n-Pentanol, Reflux

Figure 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine.

Materials:

  • 3-Aminobut-2-enenitrile

  • Methylhydrazine

  • n-Pentanol

  • Heptane

Procedure:

  • In a reaction vessel, dissolve 3-aminobut-2-enenitrile (0.2 mol) in n-pentanol (40 mL).

  • Slowly add methylhydrazine (0.28 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.

  • Dissolve the resulting beige precipitate in heptane (150 mL).

  • Filter the solution through a sintered funnel.

  • Dry the filtrate under vacuum at 40 °C to yield 1,3-dimethyl-1H-pyrazol-5-amine as a beige solid.[2]

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free amine with hydrochloric acid.

General Protocol:

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Cool the solution in an ice bath.

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Spectral Data

Table 3: Spectral Data for 1,3-dimethyl-1H-pyrazol-5-amine
Technique Data Highlights Source
Mass Spec (GC-MS) Top Peak (m/z): 111, 2nd Highest (m/z): 42, 3rd Highest (m/z): 110PubChem[1]
¹H NMR Spectra available for viewing.PubChem[1]
¹³C NMR Spectra available for viewing.PubChem[1]
FTIR KBr pellet; spectrum available.PubChem, NIST WebBook[1][3]
Raman FT-Raman spectrum available.PubChem[1]

Biological Activity and Mechanism of Action

Specific studies on the biological activity, mechanism of action, and signaling pathways of this compound are not found in the reviewed literature. However, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological effects.

Derivatives of the closely related 1,5-dimethyl-1H-pyrazol-3-amine have been investigated for their potential as:

  • Antitumor agents: Through inhibition of the PI3K/Akt signaling pathway.

  • Anti-inflammatory agents: By modulating Calcium Release-Activated Calcium (CRAC) channels.[4]

It is plausible that 1,3-dimethyl-1H-pyrazol-5-amine and its derivatives could serve as building blocks for novel therapeutic agents. Further research is required to elucidate the specific biological profile of this compound.

The general workflow for investigating the biological potential of a novel pyrazole derivative is outlined below.

G cluster_0 Drug Discovery Workflow A Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine and Derivatives B In Vitro Screening (e.g., enzyme assays, cell-based assays) A->B C Hit Identification and Lead Optimization B->C D In Vivo Studies (e.g., animal models of disease) C->D E Preclinical Development D->E

Figure 2: General drug discovery workflow for pyrazole derivatives.

Conclusion

This compound is a readily synthesizable pyrazole derivative. While specific biological and detailed spectral data for the hydrochloride salt are currently limited in public databases, the established pharmacological importance of the pyrazole core suggests its potential as a valuable intermediate in drug discovery and development. This guide provides a solid foundation of the available chemical and synthetic information to facilitate future research into this compound's therapeutic applications. Further investigation is warranted to fully characterize its biological activity and mechanism of action.

References

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

This technical guide provides a detailed overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its core chemical properties, detailed synthesis protocols, and relevant applications for researchers, scientists, and professionals in the pharmaceutical industry. Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Core Chemical Properties

This compound is the hydrochloride salt form of the parent amine, 1,3-dimethyl-1H-pyrazol-5-amine. The salt form often provides improved stability and solubility.

PropertyValue
Preferred IUPAC Name This compound[2]
CAS Number 103068-64-0[2]
Molecular Formula C₅H₁₀ClN₃[2]
Molecular Weight 147.61 g/mol [2]
Parent Amine Formula C₅H₉N₃[3]
Parent Amine MW 111.15 g/mol [3]

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the synthesis of the free amine base followed by its conversion to the hydrochloride salt.

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine (Free Base)

A common method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] The following protocol details the synthesis of the parent amine from 3-aminobut-2-enenitrile and methylhydrazine.[4][5]

Materials:

  • 3-aminobut-2-enenitrile (16.5 g, 0.2 mol)

  • Methylhydrazine (12.9 g, 0.28 mol)

  • n-Pentanol (40 mL)

  • Heptane (150 mL)

Procedure:

  • Methylhydrazine is slowly added to a solution of 3-aminobut-2-enenitrile in n-pentanol.[4][5]

  • The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.[4][5]

  • Upon completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC), the n-pentanol and any excess methylhydrazine are removed by distillation under reduced pressure.[4][5]

  • The resulting beige precipitate is collected and dissolved in heptane.[4][5]

  • The heptane solution is filtered through a sintered funnel to remove any insoluble impurities.[4][5]

  • The filtrate is dried under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid. The reported yield for this procedure is 60.4%.[4][5]

Formation of the Hydrochloride Salt

The conversion of the synthesized free amine to its hydrochloride salt is a standard acid-base reaction.

  • The purified 1,3-dimethyl-1H-pyrazol-5-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) is added dropwise to the amine solution with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The resulting solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of the parent amine.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 3-aminobut-2-enenitrile C Combine in n-pentanol & Reflux for 3 hrs A->C B Methylhydrazine B->C D Remove Solvents (Reduced Pressure Distillation) C->D E Dissolve Precipitate in Heptane D->E F Filter E->F G Dry Filtrate under Vacuum F->G H 1,3-dimethyl-1H-pyrazol-5-amine G->H

Caption: Synthesis workflow for 1,3-dimethyl-1H-pyrazol-5-amine.

Applications in Research and Drug Development

Pyrazole derivatives are significant scaffolds in medicinal chemistry.[1] They are key intermediates in the synthesis of a wide range of pharmaceuticals.[1] Various compounds containing the pyrazole core have demonstrated potential as antitumor and anti-inflammatory agents, highlighting the therapeutic relevance of this chemical class.[6] The functional groups on the pyrazole ring can be modified to optimize binding to biological targets, making compounds like this compound valuable starting materials for developing new therapeutic agents.

References

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties and structure of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

IUPAC Name: this compound.[1]

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 103068-64-0[1]
Molecular Formula C₅H₁₀ClN₃[1]
Molecular Weight 147.61 g/mol [1]
SMILES Cl.CN1N=C(C)C=C1N[1]
Synonyms 5-Amino-1,3-dimethylpyrazole hydrochloride[2][3]

Chemical Structure

The molecular structure of this compound consists of a pyrazole ring with methyl groups at positions 1 and 3, and an amine group at position 5. The hydrochloride salt is formed by the protonation of the amine group.

References

Technical Guide: Physicochemical Properties of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for 1,3-dimethyl-1H-pyrazol-5-amine (the free base) are summarized in the table below. The appearance of the hydrochloride salt is anticipated to be a crystalline solid, likely white to off-white in color.

PropertyValueSource
Chemical Name 1,3-dimethyl-1H-pyrazol-5-amineN/A
Synonyms 5-Amino-1,3-dimethylpyrazole
CAS Number 3524-32-1
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Melting Point 65-69 °C[1][2]
Appearance White to light yellow crystalline powder or beige solid[1][2]
Solubility Soluble in ethanol, dimethyl sulfoxide, and N,N-dimethylformamide; slightly soluble in water.[1]

Table 1: Physicochemical properties of 1,3-dimethyl-1H-pyrazol-5-amine.

Data for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 103068-64-0) is limited.

Experimental Protocols

The following is a general protocol for the synthesis of an amine hydrochloride salt, adapted for 1,3-dimethyl-1H-pyrazol-5-amine.

Objective: To synthesize this compound from its free base.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve a known quantity of 1,3-dimethyl-1H-pyrazol-5-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt is expected to precipitate out of the solution.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to obtain this compound.

The melting point of the synthesized this compound can be determined using a standard melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

  • Dry sample of this compound

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

Procedure:

  • Ensure the sample is completely dry.

  • Finely crush a small amount of the sample into a powder.

  • Pack the powdered sample into a capillary tube to a height of approximately 3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to obtain an approximate melting point range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat the block again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • For accuracy, repeat the measurement with a fresh sample to obtain consistent results. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent determination of its melting point.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Melting Point Determination start 1,3-dimethyl-1H-pyrazol-5-amine dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve react Add HCl (aq) dropwise at 0°C dissolve->react precipitate Precipitation of Hydrochloride Salt react->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry under Vacuum filtrate->dry product 1,3-dimethyl-1H-pyrazol-5-amine HCl dry->product sample_prep Prepare Capillary Sample product->sample_prep mp_determination Measure Melting Point (Slow Heating) sample_prep->mp_determination record Record Melting Range mp_determination->record

Caption: Synthesis and melting point determination workflow.

For further in-depth analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS No: 103068-64-0 for the hydrochloride, 3524-32-1 for the free base) is a heterocyclic amine of interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its known safety and hazard information based on available documentation. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While quantitative toxicological data such as LD50 values are not publicly available, a thorough understanding of its hazard profile is crucial for safe handling and use in a research and development setting.

Chemical Identification and Physical Properties

Clear identification and knowledge of physical properties are foundational to the safe handling of any chemical substance.

Identifier Value Reference
Chemical Name This compound[1]
CAS Number 103068-64-0 (hydrochloride); 3524-32-1 (free base)[1][2]
Molecular Formula C₅H₁₀ClN₃[1]
Molecular Weight 147.61 g/mol [1]
Appearance White to light yellow crystalline powder or solid[3][4]
Melting Point 65-69 °C (for free base)[4]
Solubility No quantitative data available. The product is water-soluble.[5]
Hygroscopicity Sensitive to moisture.[4]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard Class Hazard Statement GHS Code Pictogram Signal Word Reference
Skin Corrosion/IrritationCauses skin irritationH315
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning

Note: Some safety data sheets also indicate that the substance may be harmful if swallowed or absorbed through the skin.[3]

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain.

Toxicological Endpoint Data Reference
Acute Toxicity (Oral, Dermal, Inhalation) No quantitative data (e.g., LD50, LC50) available.[3]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]
Mutagenicity No data available.[3]
Teratogenicity No data available.[3]
Reproductive Effects No data available.[3]

The absence of comprehensive toxicological data necessitates handling this compound with a high degree of caution, assuming it may have uncharacterized hazardous properties.

Experimental Protocols and Handling

While specific experimental protocols for the toxicological assessment of this compound are not available, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining GHS classifications. For instance, skin and eye irritation are often assessed using in vitro models like the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound, based on the known hazards.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 1,3-dimethyl-1H-pyrazol-5-amine HCl engineering_controls Work in a well-ventilated area, preferably a chemical fume hood. start->engineering_controls eye_protection Wear chemical safety goggles or a face shield (EN166). engineering_controls->eye_protection hand_protection Wear suitable protective gloves (e.g., nitrile rubber). eye_protection->hand_protection body_protection Wear a lab coat or other protective clothing. hand_protection->body_protection respiratory_protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. body_protection->respiratory_protection hygiene Practice good industrial hygiene. Wash hands thoroughly after handling. respiratory_protection->hygiene

Caption: Recommended PPE and engineering controls for handling.

First Aid Measures
Exposure Route First Aid Protocol Reference
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Seek medical attention.[3]

Stability and Reactivity

Parameter Information Reference
Chemical Stability Stable under recommended storage conditions.[3]
Conditions to Avoid Incompatible materials, exposure to moist air or water.[3]
Incompatible Materials Strong oxidizing agents, acid chlorides.[3]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride.[3]

Spill and Disposal Procedures

A systematic approach is necessary for managing spills and disposing of waste to minimize environmental and personal exposure.

Spill_Disposal_Workflow cluster_spill Spill and Disposal Workflow spill_detected Spill Detected evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. spill_detected->evacuate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat). evacuate->ppe contain Prevent further leakage or spillage. Avoid generating dust. ppe->contain cleanup Sweep up or vacuum material and place into a suitable, labeled disposal container. contain->cleanup decontaminate Clean spill area with a suitable solvent and then wash with soap and water. cleanup->decontaminate disposal Dispose of waste in accordance with local, regional, and national regulations. decontaminate->disposal

Caption: General workflow for spill response and disposal.

Potential Biological Activity and Research Context

While specific signaling pathway involvement for this compound is not documented, the pyrazole scaffold is a well-known pharmacophore in drug discovery.[6] Derivatives of the related compound 1,3-dimethyl-1H-pyrazol-5-ol have been investigated for antimicrobial activity, with molecular docking studies suggesting they may target essential bacterial and fungal enzymes such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT).[7] This suggests that while this specific compound's primary documented role is a synthetic building block, its structural motifs are relevant in the development of biologically active agents. Researchers should be aware of the potential for uncharacterized biological effects.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are irritation to the eyes, skin, and respiratory system. Due to the lack of comprehensive toxicological data, a cautious approach, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All laboratory personnel must be thoroughly familiar with the information presented in the supplier's Safety Data Sheet before commencing any work with this compound.

References

Technical Guide: Solubility Profile of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility information for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility characteristics of amine hydrochlorides and related pyrazole compounds. It also furnishes a detailed, generalized experimental protocol for determining the solubility of this compound in common laboratory solvents. This guide is intended to be a valuable resource for researchers in drug discovery and development, process chemistry, and formulation science who are working with this and structurally similar molecules.

Introduction

This compound is a heterocyclic amine salt with potential applications in pharmaceutical and agrochemical research. The pyrazole moiety is a key structural feature in many biologically active compounds, and its presence can influence physicochemical properties such as solubility. Understanding the solubility of this hydrochloride salt in various solvents is crucial for its effective use in synthesis, purification, formulation, and biological assays. Amine hydrochlorides are generally more polar than their corresponding free bases, which typically enhances their solubility in aqueous and other polar protic solvents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,3-dimethyl-1H-pyrazol-5-amine;hydrochloride-
Molecular Formula C₅H₁₀ClN₃-
Molecular Weight 147.61 g/mol -
CAS Number 103068-64-0-
Predicted Solubility Likely soluble in water and polar protic solvents. Low solubility expected in non-polar aprotic solvents.General principles of amine salt solubility

Table 2: Physicochemical Properties of 1,3-dimethyl-1H-pyrazol-5-amine (Free Base)

PropertyValueSource
IUPAC Name 1,3-dimethyl-1H-pyrazol-5-amine-
Molecular Formula C₅H₉N₃[1]
Molecular Weight 111.15 g/mol [1]
CAS Number 3524-32-1[1]
Appearance Light orange or off-white crystalline powder-
Melting Point 65-69 °C-
Hygroscopicity Hygroscopic (readily absorbs moisture from the atmosphere)-

General Solubility Principles of Amine Hydrochlorides

The solubility of amine hydrochlorides is governed by the "like dissolves like" principle. The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free amine.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Amine hydrochlorides typically exhibit good solubility in these solvents. The ionic interactions between the salt and the polar solvent molecules, as well as hydrogen bonding, facilitate dissolution. The solubility of amine salts in water is a key property utilized in many pharmaceutical formulations.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Solubility in these solvents can be variable. While the solvents are polar, they lack the ability to donate hydrogen bonds, which can limit their effectiveness in solvating the hydrochloride salt.

  • Non-polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Amine hydrochlorides generally have poor solubility in non-polar solvents due to the large difference in polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of the compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result prep_compound Weigh excess amount of 1,3-dimethyl-1H-pyrazol-5-amine HCl prep_solvent Add a known volume of the selected solvent prep_compound->prep_solvent Combine in a sealed vial equilibration Agitate the mixture at a constant temperature for a set period (e.g., 24-48h) to ensure equilibrium prep_solvent->equilibration sampling Allow undissolved solid to settle equilibration->sampling filtration Withdraw an aliquot of the supernatant and filter it (e.g., using a 0.22 µm syringe filter) sampling->filtration analysis Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC) filtration->analysis result The measured concentration represents the solubility of the compound in the solvent at that temperature analysis->result

Caption: General workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that the solution reaches saturation.

    • To each vial, add a precise volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker. The temperature should be controlled and recorded.

    • Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample.

  • Data Reporting:

    • The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

    • Solubility is typically reported in units of mg/mL, g/L, or mol/L.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure as an amine hydrochloride suggests a favorable solubility profile in polar protic solvents like water and alcohols. For applications requiring precise solubility information, the experimental protocol outlined in this guide provides a robust methodology for its determination. This information is essential for advancing the research and development of this and related compounds in the pharmaceutical and chemical industries.

References

1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 1,3-Dimethyl-1H-pyrazol-5-amine Hydrochloride as a Versatile Heterocyclic Building Block

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The pyrazole scaffold is a privileged structure found in a multitude of biologically active compounds, and this specific amine serves as a versatile precursor for synthesizing diverse molecular libraries. This document details the compound's physicochemical properties, synthetic routes, and characteristic reactivity. It includes detailed experimental protocols for its synthesis and key transformations, along with graphical workflows to illustrate these processes. The guide aims to equip researchers and drug development professionals with the essential knowledge to effectively utilize this valuable intermediate in their discovery programs.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with the pyrazole ring system being a particularly prominent scaffold. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidepressant, and antimicrobial effects[1]. 1,3-Dimethyl-1H-pyrazol-5-amine, and its hydrochloride salt, is a highly valuable building block that provides a reliable entry point for the synthesis of more complex molecules. The presence of a reactive primary amine and an accessible C4 position on the pyrazole ring allows for extensive chemical modifications, making it an ideal starting material for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Properties

This compound is the salt form of the free base, 1,3-dimethyl-1H-pyrazol-5-amine. The properties of both are pertinent to its use in synthesis.

Physicochemical Data

The key identifying and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 103068-64-0 (Hydrochloride)[2]
3524-32-1 (Free Base)[3][4]
Molecular Formula C₅H₁₀ClN₃ (Hydrochloride)[2]
C₅H₉N₃ (Free Base)[4][5]
Molecular Weight 147.61 g/mol (Hydrochloride)[2]
111.15 g/mol (Free Base)[4][5]
Appearance Solid[6]
Melting Point 65-69 °C (Free Base)[3]
Spectroscopic Data

Spectroscopic data for the free base (1,3-dimethyl-1H-pyrazol-5-amine) is crucial for reaction monitoring and characterization.

Spectrum TypeKey Data PointsReference
GC-MS m/z Top Peak: 111; 2nd Highest: 42; 3rd Highest: 110[4]
¹³C NMR Instrument: VARIAN CFT-20[4]
FTIR Technique: KBr Pellet[4]

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine and its Hydrochloride Salt

The most common synthesis of 3-aminopyrazoles involves the condensation of a hydrazine with an α,β-unsaturated nitrile or a β-keto-nitrile[7]. The preparation of 1,3-dimethyl-1H-pyrazol-5-amine follows this classical approach.

G node1 3-Aminocrotononitrile reflux n-Pentanol Reflux node1->reflux node2 Methylhydrazine node2->reflux product_fb 1,3-Dimethyl-1H-pyrazol-5-amine (Free Base) reflux->product_fb Cyclocondensation hcl HCl (e.g., in Ether) product_fb->hcl product_hcl 1,3-Dimethyl-1H-pyrazol-5-amine HCl (Final Product) hcl->product_hcl Salt Formation cluster_pathway Generic Kinase Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Activates TF Transcription Factor Kinase3->TF Response Cellular Response (Proliferation, etc.) TF->Response Inhibitor Pyrazole-based Kinase Inhibitor (Synthesized from title compound) Inhibitor->Kinase2 Inhibits

References

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, History, and Application of Aminopyrazole Compounds

Introduction

The aminopyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, detailing their synthesis, pharmacological significance, and the evolution of their application in drug development. With a focus on their role as potent kinase inhibitors, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized in 1889 by Buchner. However, it was the introduction of an amino substituent that unlocked a vast potential for this scaffold, transforming it into a "privileged structure" capable of interacting with a multitude of biological targets with high affinity and selectivity.[1][2] The versatility of the aminopyrazole core lies in its unique electronic properties and its ability to act as a versatile building block for the synthesis of more complex fused heterocyclic systems.[3]

Historical Perspective and Key Discoveries

The journey of pyrazole-based compounds in medicine began with early synthetic explorations in the late 19th century. Ludwig Knorr's synthesis of a pyrazolone derivative in 1883 laid the groundwork for future investigations into this class of compounds. Throughout the 20th century, the pharmacological potential of pyrazoles was increasingly recognized, leading to the development of drugs for a variety of indications.

A pivotal moment in the history of aminopyrazoles was their identification as potent inhibitors of protein kinases. This discovery propelled the scaffold to the forefront of cancer research and the development of targeted therapies. The aminopyrazole moiety proved to be an ideal pharmacophore for interacting with the ATP-binding site of various kinases, leading to the development of numerous clinical candidates and approved drugs.[2]

Synthetic Methodologies: Experimental Protocols

The synthesis of the aminopyrazole core can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Synthesis of 3(5)-Aminopyrazole

One of the most common methods for the synthesis of 3(5)-aminopyrazole involves the cyclization of β-cyanoethylhydrazine.

Experimental Protocol:

  • Preparation of β-Cyanoethylhydrazine: To a 2-liter, two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate. With stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling. After the addition is complete, replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg and a bath temperature of 45-50°C to yield β-cyanoethylhydrazine as a yellow oil.[1]

  • Cyclization to 3-Amino-3-pyrazoline sulfate: In a 2-liter, four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (169 ml, 3.0 moles) of 95% sulfuric acid. Add 450 ml of absolute ethanol dropwise over 20-30 minutes, maintaining the temperature at 35°C. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is then added with vigorous stirring over 1-2 minutes. The mixture is heated to 88-90°C and maintained at this temperature for 3 minutes until the product begins to crystallize. The temperature is then gradually lowered to 25°C over the next hour.[1]

  • Isolation of 3(5)-Aminopyrazole: The crystallized 3-amino-3-pyrazoline sulfate is collected by filtration and washed with absolute ethanol and ether. To obtain the free base, the sulfate salt is treated with a base, followed by extraction and distillation to yield 3(5)-aminopyrazole.[1]

Synthesis of 4-Aminopyrazole Derivatives

A versatile route to 4-aminopyrazoles involves the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.

Experimental Protocol:

  • N-Alkylation of Enaminonitrile: A mixture of the starting enaminonitrile (0.01 mol), an appropriate α-halo compound (e.g., chloroacetonitrile, chloroacetone, ethyl bromoacetate) (0.011 mol), and potassium carbonate (2.0 g) in dimethylformamide (20 mL) is stirred at 90°C for 1 hour.[4]

  • Work-up and Isolation: The reaction mixture is cooled and poured into water (60 mL). The precipitated solid is collected by filtration, washed with water, and dried to afford the 4-aminopyrazole derivative. For improved yields, the reaction can be carried out in an excess of triethylamine.[4]

Synthesis of Substituted 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is a widely used and efficient method for preparing a variety of 5-aminopyrazole derivatives.

Experimental Protocol:

  • Condensation Reaction: A solution of the desired β-ketonitrile (1 equivalent) and the corresponding hydrazine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid is refluxed for a period of 2 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography.[5]

  • Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure 5-aminopyrazole derivative.[5]

Aminopyrazoles as Kinase Inhibitors: A Focus on Cancer Therapy

The aminopyrazole scaffold has proven to be particularly effective in the design of inhibitors targeting protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in the pathogenesis of various cancers. Aminopyrazole-based compounds have been developed as potent and selective inhibitors of FGFRs.

Signaling Pathway and Inhibition:

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Dimer FGF->FGFR binds HSPG HSPG HSPG->FGFR co-receptor FRS2 FRS2 FGFR->FRS2 phosphorylates PLCg PLCγ FGFR->PLCg phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation activates transcription factors PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR inhibits ATP binding

FGFR Signaling Pathway and Point of Inhibition.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease. Aminopyrazole-based inhibitors of LRRK2 kinase activity are being investigated as a potential therapeutic strategy.

Signaling Pathway and Inhibition:

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP GTP LRRK2 LRRK2 GTP->LRRK2 activates GTPase domain Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy modulates Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival affects Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Inhibitor Aminopyrazole Inhibitor Inhibitor->LRRK2 inhibits kinase activity

LRRK2 Signaling Pathway and Point of Inhibition.

Quantitative Data on Aminopyrazole-Based Kinase Inhibitors

The potency of aminopyrazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative data for selected aminopyrazole compounds against various kinase targets.

Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference
FGFR Inhibitor 1 FGFR15.2-[5]
FGFR23.8-[5]
FGFR32.5-[5]
LRRK2 Inhibitor A LRRK2 (wild-type)124.1[3]
LRRK2 (G2019S)83.2[3]
CDK2 Inhibitor X CDK2/Cyclin A25-[6]
Aurora Kinase Inhibitor Y Aurora A15-[5]
Aurora B35-[5]

Drug Discovery Workflow for Aminopyrazole-Based Kinase Inhibitors

The development of novel aminopyrazole-based kinase inhibitors follows a structured drug discovery workflow, from initial target identification to preclinical and clinical evaluation.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Selection IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials Approval Regulatory Approval & Market Launch Clinical_Trials->Approval

Drug Discovery Workflow for Kinase Inhibitors.

Conclusion

The aminopyrazole scaffold has firmly established itself as a privileged structure in drug discovery, with a rich history of development and a broad spectrum of pharmacological applications. Its versatility in chemical synthesis and its favorable properties for interacting with key biological targets, particularly protein kinases, have made it an invaluable tool in the development of targeted therapies for cancer and other diseases. The detailed synthetic protocols, quantitative data, and pathway analyses presented in this guide underscore the continued importance of aminopyrazole chemistry in advancing the frontiers of medicine. As our understanding of disease biology deepens, the rational design of novel aminopyrazole-based compounds will undoubtedly continue to yield innovative and effective therapeutic agents.

References

Methodological & Application

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine from 3-Aminocrotononitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the cyclocondensation reaction of 3-aminocrotononitrile with methylhydrazine. This application note includes a step-by-step experimental procedure, tables summarizing key reaction parameters and product specifications, and a visual representation of the synthetic workflow.

Introduction

5-Aminopyrazoles are a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The title compound, 1,3-dimethyl-1H-pyrazol-5-amine, serves as a key intermediate for the synthesis of various therapeutic agents and functional materials. The described method offers a straightforward and efficient route to this important molecule, utilizing commercially available starting materials. The reaction proceeds via a cyclocondensation mechanism, where methylhydrazine reacts with the α,β-unsaturated nitrile, 3-aminocrotononitrile, to form the pyrazole ring.

Reaction Scheme

The synthesis of 1,3-dimethyl-1H-pyrazol-5-amine from 3-aminocrotononitrile and methylhydrazine is depicted below:

Figure 1: Reaction scheme for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine.

Experimental Protocol

This protocol is adapted from established synthetic procedures for pyrazole formation.[1][2]

Materials and Equipment:

  • 3-Aminocrotononitrile (reactant)

  • Methylhydrazine (reactant)

  • n-Pentanol (solvent)

  • Heptane (recrystallization solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Sintered funnel

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminocrotononitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL).

  • Addition of Reagent: Slowly add methylhydrazine (12.9 g, 0.28 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the n-pentanol and excess methylhydrazine by distillation under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting beige precipitate in heptane (150 mL). Filter the solution through a sintered funnel to remove any insoluble impurities.

  • Isolation: Dry the filtrate under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid.

Data Presentation

Table 1: Reactant and Product Information

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Moles (mol)Mass (g)
3-AminocrotononitrileReactantC₄H₆N₂82.100.216.5
MethylhydrazineReactantCH₆N₂46.070.2812.9
1,3-dimethyl-1H-pyrazol-5-amineProductC₅H₉N₃111.15[1]-13.5

Table 2: Reaction Conditions and Yield

ParameterValue
Solventn-Pentanol
Reaction TemperatureReflux
Reaction Time3 hours
Product Yield60.4%[1][2]
Product AppearanceBeige solid

Table 3: Physicochemical and Spectroscopic Data of 1,3-dimethyl-1H-pyrazol-5-amine

PropertyValueReference
CAS Number3524-32-1[1][2][3]
Melting Point65-69 °C[1][2]
¹³C NMR (CDCl₃)δ (ppm): 148.1, 138.4, 106.4, 12.9, 11.8 (Varian CFT-20)[3]
GC-MS (m/z)111 (M+), 110, 42[3]
IR (KBr, cm⁻¹)Major peaks can be referenced from the provided database.[3]

Visualizations

Diagram 1: Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Product Isolation A Dissolve 3-Aminocrotononitrile in n-Pentanol B Add Methylhydrazine A->B Slowly C Heat to Reflux (3 hours) B->C D Cool to RT C->D E Remove Solvents (Reduced Pressure) D->E F Dissolve in Heptane E->F G Filter F->G H Dry Filtrate (Vacuum, 40°C) G->H I 1,3-dimethyl-1H-pyrazol-5-amine (Beige Solid) H->I

Caption: Synthetic workflow for 1,3-dimethyl-1H-pyrazol-5-amine.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine. The procedure is straightforward, employing standard laboratory techniques and yielding the product in good purity and yield. This compound can be further utilized in various synthetic applications for the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, offers a straightforward and versatile method for the synthesis of pyrazole derivatives. First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The broad utility of this synthesis is underscored by the prevalence of the pyrazole motif in numerous biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2]

This document provides a detailed protocol for the Knorr pyrazole synthesis, including the reaction mechanism, experimental procedures for the synthesis of representative pyrazole and pyrazolone compounds, and tabulated quantitative data for easy reference.

General Reaction Mechanism

The Knorr pyrazole synthesis is typically conducted under acidic conditions.[1][4][5] The reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[1][3]

A critical aspect to consider, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial condensation can occur at either of the two distinct carbonyl groups, potentially leading to the formation of two regioisomeric products.[1][6][7] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][8]

Knorr_Pyrazole_Synthesis_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation (+ Hydrazine) Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole

General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a pyrazolone and a substituted pyrazole. These are intended as representative examples and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.[3][9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 equivalent) and hydrazine hydrate (6 mmol, 2.0 equivalents).[3][9]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[3][9]

  • Heating: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][3][9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1][3][9]

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with continued stirring.[1][9]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[1][3][9]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[3][9] Wash the collected solid with a small amount of cold water and allow it to air dry.[1][3][9] The product can be further purified by recrystallization from ethanol if necessary.[1][3]

Protocol 2: Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine)

This protocol outlines the synthesis of the well-known analgesic compound, antipyrine, starting from ethyl acetoacetate and phenylhydrazine.[10]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1][3]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1][3]

  • Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether.[1][3]

  • Crystallization: Vigorously stir the mixture to induce crystallization of the crude product.[1][3]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of various pyrazole derivatives via the Knorr synthesis.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp (°C)Time (h)Yield (%)
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid1001~79[11]
Ethyl acetoacetatePhenylhydrazineNeatNoneReflux1High
AcetylacetonePhenylhydrazineEthanolAcetic acidReflux2>90
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHydrazine hydrateEthanolNoneReflux385-95

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the Knorr pyrazole synthesis, from reaction setup to product characterization.

Knorr_Workflow Setup Reaction Setup (1,3-Dicarbonyl + Hydrazine) Solvent_Catalyst Add Solvent and Acid Catalyst Setup->Solvent_Catalyst Heating Heating and Stirring Solvent_Catalyst->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Work-up (e.g., Water Addition) Monitoring->Workup If complete Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]quinolines from Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar structure is a key feature in various applications, including as potential fluorescent sensors and biologically active agents.[1][2] The synthesis of these molecules is a critical area of research, with numerous methods developed to afford diverse substitution patterns. This document outlines the primary synthetic strategies for preparing pyrazolo[3,4-b]quinolines starting from readily available aminopyrazole precursors.

General Synthetic Workflow

The synthesis of the pyrazolo[3,4-b]quinoline core from aminopyrazoles generally involves the construction of the quinoline ring onto the pyrazole scaffold. This can be achieved through several key disconnection approaches, primarily involving the reaction of an aminopyrazole with a suitable carbonyl compound or its equivalent, which provides the necessary atoms to form the fused pyridine ring.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product Aminopyrazole Aminopyrazole (e.g., 3-amino or 5-aminopyrazole) Friedlander Friedländer Annulation Aminopyrazole->Friedlander MCR Multicomponent Reactions (MCRs) Aminopyrazole->MCR Other Other Cyclizations (e.g., with halo-carbonyls) Aminopyrazole->Other Carbonyl Carbonyl Compound (e.g., o-aminoacetophenone, 1,3-dicarbonyl, aldehyde) Carbonyl->Friedlander Carbonyl->MCR Product Pyrazolo[3,4-b]quinoline Friedlander->Product MCR->Product Other->Product o-Halogenated\nPrecursor o-Halogenated Precursor o-Halogenated\nPrecursor->Other caption General workflow for synthesizing pyrazolo[3,4-b]quinolines.

Caption: General synthetic strategies from aminopyrazoles.

Friedländer Annulation

Application Note: The Friedländer synthesis is a classical and highly effective method for constructing the quinoline ring system.[1] In the context of pyrazolo[3,4-b]quinolines, this reaction involves the condensation of an aminopyrazole (specifically, one with an amino group adjacent to a reactive CH group, such as 5-aminopyrazoles) with an ortho-aminocarbonyl compound like o-aminoacetophenone or o-aminobenzaldehyde.[1] The reaction can be catalyzed by acids or bases, or even proceed under neutral conditions in a high-boiling solvent like ethylene glycol.[1] Microwave-assisted variations have been developed to significantly reduce reaction times and improve yields.[3]

Key Advantages:

  • Direct and convergent route.

  • Readily available starting materials.

  • Well-established and versatile reaction.

G cluster_workflow Friedländer Annulation Workflow Mix 1. Mix Reactants 5-Aminopyrazole + o-Aminocarbonyl Compound Solvent 2. Add Solvent & Catalyst (e.g., Acetic Acid, Ethylene Glycol) Mix->Solvent Heat 3. Heat Reaction (Conventional or Microwave) Solvent->Heat Workup 4. Work-up & Isolation (Precipitation, Filtration) Heat->Workup Purify 5. Purification (Recrystallization) Workup->Purify Product Pure Pyrazolo[3,4-b]quinoline Purify->Product caption Experimental workflow for the Friedländer synthesis.

Caption: Workflow for the Friedländer synthesis.

Experimental Protocol (General):

  • Reactant Mixture: In a round-bottom flask, combine the 5-aminopyrazole derivative (1.0 eq) and the o-aminocarbonyl compound (1.0-1.2 eq).[1]

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as glacial acetic acid or ethylene glycol.[1] For catalyzed reactions, an acid (e.g., p-toluenesulfonic acid) or base can be added.

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture to reflux (typically 120-200 °C) for several hours (2-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Microwave Irradiation: Place the reaction vessel in a microwave reactor and heat to a specified temperature (e.g., 130-150 °C) for a shorter duration (5-20 minutes).[3][4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and purify further by recrystallization from a suitable solvent like ethanol or DMF to afford the pure pyrazolo[3,4-b]quinoline.[4]

Multicomponent Reactions (MCRs)

Application Note: Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like pyrazolo[3,4-b]quinolines in a single step from three or more starting materials.[5] A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and a cyclic 1,3-dicarbonyl compound (such as dimedone or cyclohexanedione).[6][7] These reactions are often promoted by a catalyst and can be performed under various conditions, including microwave irradiation, to achieve excellent yields and high atom economy.[8][9] This method is particularly valuable for generating libraries of diversely substituted compounds for drug discovery.

Key Advantages:

  • High efficiency and atom economy.

  • Operational simplicity (one-pot synthesis).

  • Facilitates the creation of diverse molecular libraries.[5][10]

Experimental Protocol (General - Aldehyde, Aminopyrazole, Dimedone):

  • Reactant Mixture: To a reaction vessel, add the aromatic aldehyde (1.0 eq), the 5-aminopyrazole (1.0 eq), and dimedone (1.0 eq).[9]

  • Solvent and Catalyst: Add a solvent, such as ethanol.[9] While some reactions proceed without a catalyst, catalysts like H₃PW₁₂O₄₀, pyridine-2-carboxylic acid, or piperidine can be used to improve reaction rates and yields.[5][6][7]

  • Reaction Conditions:

    • Conventional Heating: Stir the mixture at reflux for the required time (typically 1-8 hours).[4]

    • Microwave Irradiation: Heat the mixture in a microwave reactor for 5-15 minutes at a designated temperature.[4][9]

  • Isolation: After cooling, the solid product that forms is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from an appropriate solvent to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Cyclization with Halogenated Precursors

Application Note: This strategy involves the reaction of aminopyrazoles with ortho-halogenated aromatic compounds, such as o-chlorobenzoic acids or β-bromovinyl aldehydes.[1][3][11] The synthesis typically proceeds in two stages: an initial nucleophilic substitution or coupling reaction (e.g., Ullmann-type coupling) to link the aminopyrazole and the aromatic ring, followed by an intramolecular cyclization to form the quinoline system.[1][3] The cyclization step is often promoted by reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1][3] Palladium catalysts are sometimes employed, particularly in reactions involving vinyl halides.[3][11]

Key Advantages:

  • Provides access to specific isomers that may be difficult to obtain via other routes.

  • Allows for the synthesis of 4-chloro or 4-hydroxy substituted pyrazolo[3,4-b]quinolines.[1]

Experimental Protocol (General - from o-chlorobenzoic acid):

  • Ullmann Condensation: Heat a mixture of the 5-aminopyrazole (1.0 eq), the o-chlorobenzoic acid (1.0 eq), a copper catalyst (e.g., copper powder or CuI), and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF.

  • Isolation of Intermediate: After the initial condensation is complete, perform an aqueous work-up to isolate the intermediate N-aryl-5-aminopyrazole derivative.

  • Cyclization: Treat the isolated intermediate with a dehydrating/cyclizing agent like POCl₃ and heat the mixture to reflux for several hours.[1][3]

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[12]

  • Purification: Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of pyrazolo[3,4-b]quinolines from aminopyrazoles, providing a comparative overview of different methodologies.

Starting Materials (Aminopyrazole + Partners)Catalyst/SolventMethodTimeTemp (°C)Yield (%)Reference
5-Amino-3-methyl-1-phenylpyrazole + o-AminoacetophenoneEthylene GlycolConventional-Reflux-[1]
5-Aminopyrazolone + Dimedone + Aromatic AldehydeH₃PW₁₂O₄₀Conventional-Reflux-[6]
5-Amino-1-phenyl-pyrazoles + Aldehydes + 1,3-CyclodionesPyridine-2-carboxylic acidConventional--84-98%[7]
5-Aminopyrazole + 3-Formyl-quinoline + DimedoneDMFMicrowave8-20 min125-135-[4]
5-Aminopyrazole + 3-Formyl-quinoline + DimedoneDMFConventional8 hReflux-[4]
5-Anilinopyrazoles + Aromatic AldehydesClay (montmorillonite)Microwave5-7 min--[3][13]
5-Amino-3-methyl-1-phenylpyrazole + Dimedone + Aryl AldehydeAqueous EthanolMicrowave<12 minRT94-97%[9]
3-Aminopyrazole + o-Halobenzoic AcidCu catalyst, then POCl₃Conventional-Heat-[1][3]
5-Aminopyrazole + β-Bromovinyl AldehydePd(OAc)₂Microwave15 min--[3][11]
5-Amino-1-phenyl-pyrazole + α,β-Unsaturated KetonesZrCl₄ / DMFConventional16 h9513-28%[14]

References

Application Notes & Protocols: The Role of 5-Aminopyrazoles in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-aminopyrazole scaffolds, such as 1,3-dimethyl-1H-pyrazol-5-amine, as versatile building blocks for the development of potent anti-inflammatory agents. The pyrazole nucleus is a core component of several clinically significant drugs, including the selective COX-2 inhibitor Celecoxib.[1][2] The amino group at the C5 position of the pyrazole ring offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems with significant therapeutic potential.

This document details the underlying mechanism of action, synthetic strategies, and key experimental protocols for evaluating the anti-inflammatory properties of novel compounds derived from 5-aminopyrazoles.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3]

Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4] The structural features of diarylpyrazole derivatives, a class of compounds readily synthesized from 5-aminopyrazole precursors, are well-suited for selective binding to the active site of the COX-2 enzyme.[4][5]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PGs_Physiological Physiological Prostaglandins COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Function Gastric Protection, Platelet Aggregation, Renal Function PGs_Physiological->Function Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation Pyrazole Pyrazole-based COX-2 Inhibitor Pyrazole->COX2 Inhibits Synthesis_Workflow start 1,3-Dimethyl-1H-pyrazol-5-amine (5-Aminopyrazole Derivative) conditions Reaction Conditions (Solvent, Catalyst, Heat) start->conditions reagent + 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) reagent->conditions intermediate Intermediate Formation (Michael Addition & Cyclization) conditions->intermediate Condensation product Fused Pyrazolo-Heterocycle (e.g., Pyrazolo[3,4-b]pyridine) intermediate->product Dehydration/ Aromatization evaluation Biological Evaluation (Anti-inflammatory Assays) product->evaluation Edema_Assay_Workflow acclimatize Animal Acclimatization & Fasting grouping Grouping of Animals (Control, Reference, Test) acclimatize->grouping admin Oral Administration (Vehicle / Drug) grouping->admin measure0 Measure Initial Paw Volume (t=0) admin->measure0 1 hr wait inject Inject Carrageenan (Induce Edema) measure0->inject measure_t Measure Paw Volume (t = 1, 2, 3, 4 hr) inject->measure_t Time course analyze Calculate % Edema Inhibition measure_t->analyze

References

Application Notes and Protocols: Synthesis of Fused Heterocycles from Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are highly versatile and privileged scaffolds in organic and medicinal chemistry.[1][2] Their polyfunctional nature, possessing multiple nucleophilic centers (specifically the 5-NH₂, 1-NH, and 4-CH positions), makes them ideal precursors for the synthesis of a wide array of fused heterocyclic systems.[2][3] These resulting fused pyrazoles, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, are core structures in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4][5]

This document provides an overview of key synthetic strategies, application notes, and detailed experimental protocols for the synthesis of prominent fused heterocycles utilizing aminopyrazole building blocks. The methodologies discussed include classical cyclocondensation reactions, efficient multicomponent reactions (MCRs), and metal-catalyzed transformations.

Key Synthetic Strategies and Methodologies

The C,N-binucleophilic nature of aminopyrazoles allows them to react with various bielectrophiles to construct fused six-membered rings.[6][7][8] The choice of aminopyrazole isomer (3-amino, 4-amino, or 5-aminopyrazole) and the reaction partner dictates the structure of the resulting fused heterocycle. 5-Aminopyrazoles are most commonly employed due to the high nucleophilicity of the exocyclic amino group, which typically initiates the cyclization process.[3][9]

A general workflow for synthesizing fused heterocycles from aminopyrazoles involves the reaction of the aminopyrazole with a suitable electrophilic partner, followed by cyclization, workup, and purification.

G Start Starting Materials (Aminopyrazole + Electrophile) Reaction Reaction Setup (Solvent, Catalyst, Temp.) Start->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Proceeds Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Crystallization / Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Fused Heterocycle Characterization->End

Figure 1: General experimental workflow for the synthesis of fused heterocycles.

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles found in many biologically active molecules.[10] Common synthetic routes involve the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or alkynyl aldehydes.[10][11][12] Multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and a compound with an active methylene group (like a cyclic β-diketone) are particularly efficient for generating molecular diversity.[3][13]

G cluster_product Product Aminopyrazole 5-Aminopyrazole Plus + UnsaturatedKetone α,β-Unsaturated Ketone Arrow ZrCl₄, 95 °C (Cyclocondensation) UnsaturatedKetone->Arrow Pyrazolopyridine Pyrazolo[3,4-b]pyridine Arrow->Pyrazolopyridine

Caption: Reaction pathway for Pyrazolo[3,4-b]pyridine synthesis.

Data Summary: Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines[11]

EntryR Group (from α,β-unsaturated ketone)Product Yield (%)
14-(N,N-dimethylamino)-phenyl28
29-anthryl13
31-pyrenyl20

The condensation of 3-aminopyrazoles or 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is the most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core.[14][15][16] This reaction typically proceeds via an initial condensation to form an enaminone intermediate, followed by intramolecular cyclization. Modern approaches utilize transition-metal catalysis or microwave assistance to improve yields and reaction times.[14][15] A Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles provides a one-step route to this scaffold.[14]

G cluster_product Product Aminopyrazole 3-Aminopyrazole Plus + SatKetone Saturated Ketone Arrow Cu(II), TEMPO ([3+3] Annulation) SatKetone->Arrow Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Arrow->Pyrazolopyrimidine G cluster_product Product Aminopyrazole 5-Amino-1H-pyrazole- 4-carboxylate Plus + Nitrile Aliphatic/Aromatic Nitrile Arrow HCl (gas), Dioxane (Cyclization) Nitrile->Arrow Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidin-4(5H)-one Arrow->Pyrazolopyrimidine

References

Application Notes and Protocols: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one through the cyclocondensation reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate. The resulting pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide range of biologically active compounds. These notes are intended to guide researchers in the synthesis and application of this important class of heterocyclic compounds for drug discovery and development.

Application Notes

The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore found in numerous biologically active molecules and approved drugs such as Zaleplon, Indiplon, and Dinaciclib.[1][2] As purine analogues, these compounds can interact with a variety of biological targets, making them valuable for developing novel therapeutics.[2]

The title compound, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is a key intermediate in the synthesis of more complex molecules.[3] Its primary application lies in the development of kinase inhibitors, which are crucial for regulating cell signaling pathways implicated in diseases like cancer and inflammatory disorders.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to design potent and selective inhibitors for various kinases, including CK2, EGFR, B-Raf, and PI3Kδ.[4][5] The structural rigidity and synthetic accessibility of this scaffold allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties for drug candidates.[4]

Reaction Scheme and Mechanism

The synthesis is a classic example of a cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester. The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate, followed by a thermally-induced intramolecular cyclization with the elimination of ethanol to yield the final fused heterocyclic system.

ReactionMechanism Figure 1: Reaction mechanism for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Reactant1 1,3-dimethyl-1H- pyrazol-5-amine arrow1 Condensation (-H₂O) Reactant1->arrow1 Reactant2 Ethyl acetoacetate Reactant2->arrow1 Intermediate Enamine Intermediate arrow2 Cyclization (Heat, -EtOH) Intermediate->arrow2 Product 2,5-dimethylpyrazolo[1,5-a] pyrimidin-7(4H)-one plus1 + arrow1->Intermediate arrow2->Product

Caption: Reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate.

Experimental Protocols

This section provides a representative protocol for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The conditions are based on established procedures for analogous cyclocondensation reactions.[6][7]

3.1. Materials and Equipment

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Ethyl acetoacetate (freshly distilled)

  • Acetic acid (glacial) or Dowtherm A (as high-boiling solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aminopyrazole). Acetic acid often serves as both the solvent and an acid catalyst for the condensation.

  • Heating and Reflux: Heat the mixture to reflux (approximately 118 °C for acetic acid) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add the mixture to ice-water to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Drying: Dry the purified product in a vacuum oven.

ExperimentalWorkflow Figure 2: General experimental workflow for the synthesis. start Start reactants Combine 1,3-dimethyl-1H-pyrazol-5-amine, ethyl acetoacetate, and solvent in flask start->reactants reflux Heat mixture to reflux (4-8 hours) reactants->reflux monitor Monitor reaction via TLC reflux->monitor monitor->reflux Incomplete cool Cool mixture to room temperature monitor->cool Complete precipitate Precipitate product (add to ice-water if needed) cool->precipitate filter Filter crude product and wash with cold water/ethanol precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize dry Dry purified product in vacuum oven recrystallize->dry end End: Purified Product dry->end

Caption: A generalized workflow for the synthesis and purification process.

Data Presentation: Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved under various conditions. The choice of solvent and catalyst can influence reaction time and yield. The following table summarizes conditions for related syntheses.

5-Aminopyrazole Reactantβ-Dicarbonyl ReactantSolvent/CatalystConditionsYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium EthanoateReflux24 h89%
5-Amino-3-arylamino-pyrazolesEthyl acetoacetate---87-95%
5-Amino-1H-pyrazoleEnaminonePyridineReflux12 h-
5-Amino-1H-pyrazoleEnaminoneAcetic Acid/NH₄OAcReflux--

Applications in Drug Development

The synthesized 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one serves as a building block for creating a library of derivatives for screening against biological targets. The typical pathway from synthesis to a potential drug candidate is outlined below.

DrugDiscovery Figure 3: Pathway from synthesis to drug development. cluster_0 Chemistry cluster_1 Screening & Optimization cluster_2 Development synthesis Synthesis of Core Scaffold (2,5-dimethylpyrazolo[1,5-a] pyrimidin-7(4H)-one) derivatization Chemical Derivatization (Create Library) synthesis->derivatization screening High-Throughput Screening (e.g., Kinase Panels) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Studies (In Vitro / In Vivo Models) lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: Typical workflow for utilizing the scaffold in drug discovery.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl acetoacetate is flammable. Keep away from ignition sources.

  • Glacial acetic acid is corrosive and can cause severe burns. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Monitoring Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The synthesis of pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (such as in the Knorr pyrazole synthesis), requires careful monitoring to optimize reaction conditions, maximize yield, and ensure the purity of the final product.[1][2] This document provides detailed application notes and protocols for two common and powerful analytical techniques for monitoring pyrazole synthesis: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction. It allows for the simultaneous visualization of starting materials, intermediates, and products, providing a quick assessment of reaction completion.[3]

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (a solvent or mixture of solvents).[4] The separation is based on the polarity of the compounds. In the context of pyrazole synthesis, the starting materials (1,3-dicarbonyl and hydrazine), the intermediate hydrazone, and the final pyrazole product will have different polarities and thus will travel at different rates up the TLC plate, resulting in distinct spots.

Experimental Protocol: Monitoring the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol describes the monitoring of the reaction between pentane-2,4-dione (a 1,3-dicarbonyl) and phenylhydrazine to form 3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes or micropipettes for spotting

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)

  • Visualization: UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standards of starting materials (pentane-2,4-dione, phenylhydrazine) and product (3,5-dimethyl-1-phenyl-1H-pyrazole), if available.

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture).[5][6]

  • Sample Preparation: Dissolve a small amount of the starting materials and the product (if available) in a volatile solvent like ethyl acetate to create standard solutions (approximately 1 mg/mL).[5] For the reaction mixture, take a small aliquot (a drop) from the reaction flask and dilute it with a suitable solvent (e.g., ethyl acetate).[3]

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the baseline of the TLC plate. The spots should be small and concentrated.[6][7]

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation with solvent vapors.[5] Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[5][6]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5] Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    By comparing the Rf values of the spots in the reaction mixture lane to those of the starting materials and product, you can monitor the consumption of reactants and the formation of the product over time. The disappearance of the starting material spots indicates the completion of the reaction.

Data Presentation

The following table presents typical Rf values for the components of the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

CompoundRoleTypical Rf Value (Hexane:Ethyl Acetate 7:3)
PhenylhydrazineStarting Material0.45
Pentane-2,4-dioneStarting Material0.60
Hydrazone IntermediateIntermediate0.52
3,5-dimethyl-1-phenyl-1H-pyrazoleProduct0.75

Note: Rf values can vary depending on the exact conditions (temperature, humidity, plate manufacturer).

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Samples prep_sample->spotting prep_chamber Prepare Chamber development Develop Plate prep_chamber->development spotting->development visualization Visualize under UV development->visualization calc_rf Calculate Rf Values visualization->calc_rf monitor_reaction Monitor Reaction Progress calc_rf->monitor_reaction

TLC Workflow for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and selective, making it ideal for both qualitative and quantitative analysis of pyrazole synthesis reactions.[8]

Principle

The reaction mixture is injected into an LC system where the components are separated based on their interactions with the stationary phase in the column. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are determined. This allows for the identification and quantification of each component in the mixture.

Experimental Protocol: Analysis of 3,4-Dimethyl-1H-pyrazole Synthesis

This protocol provides a general method for the LC-MS analysis of a pyrazole synthesis reaction, exemplified by the formation of 3,4-dimethyl-1H-pyrazole.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • LC Column: C18 or Biphenyl column (e.g., 50 x 3 mm, 2.6 µm)[9]

  • Mobile Phase A: Water with 0.1% Formic Acid or an ion-pairing reagent like Perfluorooctanoic acid[9][10]

  • Mobile Phase B: Acetonitrile or Methanol

  • Reaction mixture aliquots

  • Standards of starting materials and product

Procedure:

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). A typical dilution might be 1:1000 or greater, depending on the reaction concentration. Filter the diluted sample through a 0.22 µm syringe filter before injection.[9]

  • LC Method:

    • Flow Rate: 0.4 mL/min[10]

    • Injection Volume: 1-5 µL

    • Gradient: A typical gradient could be:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan mode for initial identification of components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode should be used for higher sensitivity and specificity.

    • Key Parameters: Optimize parameters such as capillary voltage, nebulizer pressure, and drying gas flow rate for the specific instrument and analytes.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, intermediates, and the pyrazole product based on their retention times and m/z values.

    • For quantitative analysis, create a calibration curve using standards of known concentrations. The peak area of the analyte in the reaction mixture can then be used to determine its concentration.

Data Presentation

The following table summarizes typical LC-MS data for the synthesis of 3,4-dimethyl-1H-pyrazole.

CompoundRoleRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
HydrazineStarting Material~1.533.04-
3-Methyl-2-butanoneStarting Material~4.287.0872.06, 43.05
3,4-Dimethyl-1H-pyrazoleProduct5.51[10]97.08[9]70.06, 56.05[9]

Note: Retention times and fragment ions can vary based on the specific LC-MS method and instrument.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Dilute & Filter Sample injection Inject Sample prep_sample->injection prep_lcms Set Up LC-MS Method prep_lcms->injection separation LC Separation injection->separation detection MS Detection separation->detection identification Identify Peaks (RT & m/z) detection->identification quantification Quantify Components identification->quantification Logical_Relationship cluster_synthesis Synthesis & Monitoring cluster_analysis Detailed Analysis & Characterization cluster_outcome Outcome & Optimization synthesis Pyrazole Synthesis Reaction tlc_monitoring TLC Monitoring (Qualitative, Rapid) synthesis->tlc_monitoring Frequent Aliquots lcms_analysis LC-MS Analysis (Quantitative, High-Resolution) synthesis->lcms_analysis Final/Key Time Point Samples tlc_monitoring->synthesis Feedback on Reaction Progress optimization Reaction Optimization lcms_analysis->optimization Quantitative Data for Kinetics characterization Product Characterization lcms_analysis->characterization Purity & Identity Confirmation

References

Application Notes and Protocols: Utilizing 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride in the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the use of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride as a versatile starting material for the synthesis and evaluation of new antimicrobial compounds.

The pyrazole nucleus is a core component of several clinically approved drugs, highlighting its pharmacological significance.[2] In the context of antimicrobial research, pyrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, and disrupt bacterial cell wall integrity.[4] These mechanisms of action make them attractive candidates for combating drug-resistant pathogens.

These notes will guide researchers through the design, synthesis, and biological evaluation of novel antimicrobial agents derived from this compound, a readily available and reactive building block.

Chemical Properties of the Starting Material

  • IUPAC Name: this compound[5]

  • CAS Number: 103068-64-0[5]

  • Molecular Formula: C5H10ClN3[5]

  • Molecular Weight: 147.61 g/mol [5]

  • Structure:

    • Features a 5-membered aromatic heterocyclic pyrazole ring.

    • Contains a primary amine group at the 5-position, which is a key site for chemical modification.

    • The hydrochloride salt form enhances stability and solubility in polar solvents.

Synthesis of Novel Antimicrobial Pyrazole Derivatives

The primary amine group of 1,3-dimethyl-1H-pyrazol-5-amine serves as a versatile handle for a variety of chemical transformations to generate a library of novel compounds. A common and effective strategy involves the formation of a Schiff base (imine) by condensation with various aldehydes, followed by potential subsequent reactions.

General Synthetic Protocol: Two-Step Synthesis of Pyrazole-Based Antimicrobial Candidates

This protocol outlines a general procedure for the synthesis of novel pyrazole derivatives.

Step 1: Schiff Base Formation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a mild base, for example, triethylamine (1.1 eq), to neutralize the hydrochloride and liberate the free amine.

  • Aldehyde Addition: To the stirred solution, add the desired substituted aromatic or heterocyclic aldehyde (1.0 eq).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate (Schiff base) can be collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: (Optional) Reduction to a Secondary Amine

  • Reduction: The synthesized Schiff base can be reduced to the corresponding secondary amine to introduce conformational flexibility, which may enhance biological activity.

  • Procedure: Suspend the Schiff base in methanol and add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Diagram of the Synthetic Workflow

start 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride step1 Schiff Base Formation (Condensation with Aldehyde) start->step1 + R-CHO, Base, Acid catalyst step2 Purification (Filtration/Recrystallization) step1->step2 product1 Novel Pyrazole-Schiff Base (Antimicrobial Candidate) step2->product1 step3 Optional Reduction (e.g., with NaBH4) product1->step3 step4 Purification (Chromatography) step3->step4 product2 Novel Secondary Amine Pyrazole (Antimicrobial Candidate) step4->product2

Caption: General workflow for the synthesis of antimicrobial pyrazole derivatives.

Antimicrobial Activity Evaluation

Once synthesized, the novel pyrazole derivatives must be screened for their antimicrobial activity. The following protocols describe standard in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture without compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Chloramphenicol)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate them into a tube of broth medium.[6]

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium within the 96-well plate.[6]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive and negative controls.

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound with no visible growth.[6]

Diagram of the Antimicrobial Testing Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds inoculate Inoculate microtiter plate wells prep_compound->inoculate prep_bacteria Prepare bacterial inoculum (0.5 McFarland) prep_bacteria->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually assess for growth (turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Data Presentation: Antimicrobial Activity of Exemplar Pyrazole Derivatives

The following table summarizes hypothetical MIC data for newly synthesized pyrazole derivatives against common bacterial and fungal strains. This illustrates how to present such data clearly.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus (ATCC 29213)B. subtilis (ATCC 6051)E. coli (ATCC 25922)
PYR-001 62.5 µg/mL125 µg/mL>250 µg/mL
PYR-002 31.25 µg/mL62.5 µg/mL125 µg/mL
Chloramphenicol 15.6 µg/mL7.8 µg/mL31.25 µg/mL
Clotrimazole ---

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on values reported for similar pyrazole compounds in the literature.[1]

Cytotoxicity Assessment

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Protocol 2: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the Proposed Mechanism of Action

compound Pyrazole Derivative target Bacterial DNA Gyrase compound->target Inhibition process1 DNA Replication target->process1 Essential for process2 Transcription target->process2 Essential for outcome Bacterial Cell Death process1->outcome Blocked process2->outcome Blocked

Caption: A potential mechanism of action for pyrazole-based antimicrobials.

Data Presentation: Cytotoxicity of Exemplar Pyrazole Derivatives

The following table provides a template for presenting cytotoxicity data.

Compound IDCell LineIncubation TimeIC₅₀ (µM)
PYR-001 HEK29324 hours>100
PYR-002 HEK29324 hours85.6
Doxorubicin (Control) HEK29324 hours1.2

Note: This data is hypothetical and for illustrative purposes.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial compounds. The protocols and application notes provided herein offer a comprehensive framework for researchers to design, synthesize, and evaluate new pyrazole derivatives. By systematically exploring the chemical space around this scaffold and employing robust biological assays, it is possible to identify promising new candidates to address the urgent need for new antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride synthesis.

Troubleshooting Guide

Low yield and the formation of impurities are common challenges in the synthesis of substituted pyrazoles. This guide addresses specific issues you may encounter during the synthesis of this compound.

A logical workflow for troubleshooting common issues is presented below.

G cluster_synthesis Synthesis Troubleshooting cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_causes_salt Potential Causes for Salt Formation Issues Low_Yield Low or No Product Yield Starting_Materials Poor Quality Starting Materials Low_Yield->Starting_Materials Reaction_Conditions Suboptimal Reaction Conditions Low_Yield->Reaction_Conditions Side_Reactions Side Reactions Occurring Low_Yield->Side_Reactions Impure_Product Impure Product (Multiple Spots on TLC) Incomplete_Reaction Incomplete Reaction Impure_Product->Incomplete_Reaction Regioisomer_Formation Regioisomer Formation Impure_Product->Regioisomer_Formation Degradation Product or Reagent Degradation Impure_Product->Degradation Salt_Formation_Issues Issues with Hydrochloride Salt Formation Incorrect_Stoichiometry_HCl Incorrect Stoichiometry of HCl Salt_Formation_Issues->Incorrect_Stoichiometry_HCl Poor_Solubility Poor Solubility of the Salt Salt_Formation_Issues->Poor_Solubility Oily_Product Product Oiling Out Salt_Formation_Issues->Oily_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield of 1,3-dimethyl-1H-pyrazol-5-amine

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in pyrazole synthesis can arise from several factors. Here are the most common issues and their solutions:

  • Purity of Starting Materials: The purity of your starting materials, 3-aminocrotononitrile and methylhydrazine, is crucial. Impurities can lead to side reactions that consume reactants and complicate purification.

    • Solution: Ensure you are using high-purity 3-aminocrotononitrile. Methylhydrazine can degrade over time; it is advisable to use a freshly opened bottle or distill it before use.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent.

    • Solution: The reaction of 3-aminocrotononitrile with methylhydrazine is typically performed in a high-boiling point solvent like n-pentanol and heated to reflux. Ensure the reaction is heated sufficiently to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Stoichiometry: The molar ratio of the reactants can impact the yield.

    • Solution: A slight excess of methylhydrazine (around 1.4 equivalents) is often used to ensure the complete consumption of the 3-aminocrotononitrile.

ParameterRecommendationPotential Impact on Yield
Purity of 3-aminocrotononitrile >98%Impurities can lead to side products.
Purity of Methylhydrazine Freshly opened or distilledDegraded methylhydrazine will be less reactive.
Solvent High-boiling point (e.g., n-pentanol)Ensures a sufficiently high reaction temperature.
Temperature RefluxDrives the reaction to completion.
Stoichiometry ~1.4 eq of methylhydrazineEnsures complete conversion of the limiting reagent.
Issue 2: Presence of Multiple Products in the Reaction Mixture

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The most common impurity in this reaction is the formation of a regioisomer.

  • Regioisomer Formation: The reaction between 3-aminocrotononitrile and methylhydrazine can potentially form two different pyrazole isomers: 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-3-amine. The formation of these isomers is influenced by the nucleophilicity of the nitrogen atoms in methylhydrazine.[1]

    • Solution: The regioselectivity of this reaction can be influenced by the choice of solvent. While the desired product is generally the major isomer, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in similar pyrazole syntheses.[2] Careful purification by column chromatography is often necessary to separate the desired isomer from any regioisomeric byproducts.

A diagram illustrating the potential for regioisomer formation is shown below.

G Reactants 3-Aminocrotononitrile + Methylhydrazine Attack_N1 Attack at N1 of Methylhydrazine Reactants->Attack_N1 Attack_N2 Attack at N2 of Methylhydrazine Reactants->Attack_N2 Product_Desired 1,3-dimethyl-1H-pyrazol-5-amine (Desired Product) Attack_N1->Product_Desired Product_Isomer 1,5-dimethyl-1H-pyrazol-3-amine (Regioisomer) Attack_N2->Product_Isomer

Caption: Potential reaction pathways leading to the formation of regioisomers.

Issue 3: Difficulty in Isolating and Purifying the Hydrochloride Salt

Q3: I am having trouble forming and purifying the hydrochloride salt of 1,3-dimethyl-1H-pyrazol-5-amine. What is the best procedure?

A3: The conversion of the free amine to its hydrochloride salt is a crucial step for improving the compound's stability and handling properties.

  • Salt Formation: The hydrochloride salt is typically formed by treating a solution of the purified free amine with hydrochloric acid.

    • Solution: Dissolve the purified 1,3-dimethyl-1H-pyrazol-5-amine in a suitable organic solvent such as isopropanol or ethyl acetate. To this solution, add a solution of hydrochloric acid in the same solvent (or a slight excess of concentrated aqueous HCl followed by removal of water). The hydrochloride salt should precipitate out of the solution.

  • Purification of the Salt: If the precipitated salt is not pure, it can be recrystallized.

    • Solution: The choice of solvent for recrystallization is critical. A common technique is to dissolve the hydrochloride salt in a minimal amount of a hot polar solvent like ethanol or isopropanol and then allow it to cool slowly. If the salt is too soluble, a less polar co-solvent can be added to induce precipitation.

StepParameterRecommendation
Salt Formation SolventIsopropanol or Ethyl Acetate
AcidHCl in the chosen solvent or concentrated aqueous HCl
Purification MethodRecrystallization
Solvent SystemEthanol, Isopropanol, or a mixture with a less polar co-solvent

Experimental Protocols

Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine

This protocol is adapted from a known synthetic procedure.

Materials:

  • 3-Aminocrotononitrile

  • Methylhydrazine

  • n-Pentanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminocrotononitrile (1 equivalent) in n-pentanol.

  • Slowly add methylhydrazine (1.4 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the n-pentanol and excess methylhydrazine by distillation under reduced pressure.

  • The resulting crude product can be purified by dissolving it in a suitable solvent like heptane, filtering to remove any insoluble impurities, and then removing the solvent under vacuum.

Protocol 2: Formation of this compound

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Isopropanol

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

Procedure:

  • Dissolve the purified 1,3-dimethyl-1H-pyrazol-5-amine in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (either concentrated aqueous or as a solution in isopropanol) to the stirred solution.

  • The hydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.

  • Dry the product under vacuum to a constant weight. The purity of the salt can be checked by melting point determination and spectroscopic methods.

References

common side reactions in Knorr pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry, provides a versatile and widely used method for the preparation of pyrazole derivatives, many of which are key pharmacophores in drug discovery. However, like any powerful synthetic tool, it is not without its challenges. This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common hurdles encountered during your experiments, ensuring a higher success rate and cleaner reaction profiles.

Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section addresses specific issues that may arise during the Knorr pyrazole synthesis, offering explanations and actionable steps to mitigate them.

Issue 1: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is primarily influenced by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions.

Common Causes:

  • Similar Reactivity of Carbonyl Groups: If the two carbonyl groups have comparable reactivity, the initial nucleophilic attack by the hydrazine can occur at either site, leading to a mixture of products.

  • Reaction Conditions: The pH and solvent can significantly influence the reaction pathway and, consequently, the final isomeric ratio.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of one regioisomer over the other.

  • pH Control: Adjusting the pH of the reaction mixture can alter the site of the initial hydrazine attack. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, often leading to a different major regioisomer. Experimenting with acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) versus neutral or slightly basic conditions can help optimize for the desired isomer.

Quantitative Data on Solvent Effects on Regioselectivity:

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Ratio of Regioisomers (A:B)Yield (%)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolReflux1 : 1.585
1-Phenyl-1,3-butanedioneMethylhydrazineTFEReflux9 : 192
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineAcetic Acid1003 : 178
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineDioxane1001 : 280

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocol to Enhance Regioselectivity:

Objective: To synthesize 1,5-dimethyl-3-phenyl-1H-pyrazole with high regioselectivity.

Materials:

  • 1-Phenyl-1,3-butanedione

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in TFE.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Add methylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired regioisomer.

Issue 2: Intense Coloration of the Reaction Mixture

Q: My reaction mixture is turning a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

A: The development of a strong color, often described as a "sinful yellow/red," is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material.

Common Causes:

  • Hydrazine Degradation: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to colored byproducts.

  • Acidic Conditions with Hydrazine Salts: The use of hydrazine salts can make the reaction mixture acidic, which may promote the formation of these colored impurities.

Troubleshooting Strategies:

  • Addition of a Mild Base: If you are using a hydrazine salt, adding one equivalent of a mild base such as sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the acid and lead to a significantly cleaner reaction profile.

  • Use of Fresh Hydrazine: Ensure that the hydrazine reagent is of high purity and has been stored properly to minimize degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to mitigate the formation of colored impurities that may arise from oxidative processes.

  • Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a suitable solvent may help.

Issue 3: Incomplete Reaction and Formation of Stable Intermediates

Q: My reaction is sluggish, and I seem to be isolating a stable intermediate instead of the final pyrazole product. What is happening and how can I drive the reaction to completion?

A: In some cases, the reaction can stall at an intermediate stage, most commonly the hydrazone or a hydroxylpyrazolidine intermediate, which fails to readily cyclize and dehydrate to the aromatic pyrazole.

Common Causes:

  • Reaction Conditions Not Forcing Enough: Insufficient temperature or lack of a dehydrating agent can prevent the final cyclization and dehydration steps.

  • pH Effects: The rate of both the initial condensation to the hydrazone and the subsequent cyclization is pH-dependent. At neutral or slightly basic pH, the cyclization step can be slow, leading to the accumulation of the hydrazone intermediate.[1]

Troubleshooting Strategies:

  • Increase Reaction Temperature: Heating the reaction mixture to reflux in a suitable solvent is often necessary to promote the cyclization and dehydration steps.

  • Use of a Dehydrating Agent: Adding a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help to remove the water formed during the reaction and drive the equilibrium towards the pyrazole product.

  • Acid Catalysis: The use of an acid catalyst not only facilitates the initial condensation but is also crucial for the dehydration of the hydroxylpyrazolidine intermediate.[1] If the reaction is stalling, a stronger acid catalyst or an increase in the amount of catalyst may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Knorr pyrazole synthesis?

A1: The most frequently encountered side reactions include the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, the generation of colored impurities from hydrazine starting materials, and the incomplete conversion to the final pyrazole product due to the formation of stable hydrazone or hydroxylpyrazolidine intermediates.

Q2: Can the 1,3-dicarbonyl compound undergo self-condensation?

A2: While self-condensation of 1,3-dicarbonyl compounds is a known side reaction in other contexts, it is less commonly reported as a major issue in the Knorr pyrazole synthesis under typical reaction conditions. The reaction with the hydrazine is generally much faster. However, if the 1,3-dicarbonyl is particularly prone to self-condensation or if the reaction with hydrazine is unusually slow, this could become a competing pathway. Ensuring the purity of the dicarbonyl compound and optimizing the reaction conditions to favor the reaction with hydrazine can minimize this possibility.

Q3: Are there any other less common side reactions to be aware of?

A3: Other potential, though less common, side reactions include N-alkylation of the pyrazole product if the reaction conditions (e.g., solvent, base) are conducive to it, and rearrangements or ring-opening of the pyrazole product if it contains highly reactive functional groups. Careful control of reaction temperature and choice of reagents can help to avoid these issues.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting the Knorr pyrazole synthesis, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.

Knorr_Mechanism cluster_main Knorr Pyrazole Synthesis: Main Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Hydroxylpyrazolidine Hydroxylpyrazolidine Hydrazone Intermediate->Hydroxylpyrazolidine Intramolecular Cyclization Pyrazole Pyrazole Hydroxylpyrazolidine->Pyrazole Dehydration (-H2O) Side_Reactions cluster_side Common Side Reactions and Intermediates Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Regioisomer A Regioisomer A Unsymmetrical\n1,3-Dicarbonyl->Regioisomer A Attack at C1 Regioisomer B Regioisomer B Unsymmetrical\n1,3-Dicarbonyl->Regioisomer B Attack at C3 Trapped Hydrazone Trapped Hydrazone Unsymmetrical\n1,3-Dicarbonyl->Trapped Hydrazone Incomplete Cyclization Hydrazine Hydrazine Hydrazine->Regioisomer A Hydrazine->Regioisomer B Hydrazine->Trapped Hydrazone Colored Impurities Colored Impurities Hydrazine->Colored Impurities Degradation/ Oxidation Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Problem Problem Analysis Analysis Problem->Analysis Identify Issue Mixture of\nRegioisomers Mixture of Regioisomers Problem->Mixture of\nRegioisomers Colored\nProduct Colored Product Problem->Colored\nProduct Incomplete\nReaction Incomplete Reaction Problem->Incomplete\nReaction Solution Solution Analysis->Solution Implement Strategy Change Solvent\n(e.g., TFE) Change Solvent (e.g., TFE) Mixture of\nRegioisomers->Change Solvent\n(e.g., TFE) Adjust pH Adjust pH Mixture of\nRegioisomers->Adjust pH Optimize Temperature Optimize Temperature Mixture of\nRegioisomers->Optimize Temperature Change Solvent\n(e.g., TFE)->Solution Adjust pH->Solution Optimize Temperature->Solution Add Mild Base Add Mild Base Colored\nProduct->Add Mild Base Use Fresh Hydrazine Use Fresh Hydrazine Colored\nProduct->Use Fresh Hydrazine Inert Atmosphere Inert Atmosphere Colored\nProduct->Inert Atmosphere Add Mild Base->Solution Use Fresh Hydrazine->Solution Inert Atmosphere->Solution Increase Temperature Increase Temperature Incomplete\nReaction->Increase Temperature Add Dehydrating Agent Add Dehydrating Agent Incomplete\nReaction->Add Dehydrating Agent Use Acid Catalyst Use Acid Catalyst Incomplete\nReaction->Use Acid Catalyst Increase Temperature->Solution Add Dehydrating Agent->Solution Use Acid Catalyst->Solution

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of regioisomer formation in pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of achieving regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring.[1] The reaction can yield two or more different positional isomers. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.

Q2: My Knorr pyrazole synthesis is producing a mixture of regioisomers. What are the key factors influencing the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge in the Knorr pyrazole synthesis.[2] The regioselectivity is primarily governed by a combination of steric and electronic factors of the substituents on the 1,3-dicarbonyl compound, the nature of the hydrazine used, and the reaction conditions.[1][3] Key factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the outcome. Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, leading to a different major regioisomer.[2]

  • Solvent Choice: The solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols have been shown to significantly improve regioselectivity in certain reactions.[2][4][5]

  • Nature of Hydrazine: Whether a free hydrazine base or a hydrazine salt (e.g., hydrochloride) is used can alter the regiochemical outcome.[6]

Troubleshooting Guides

Problem: Poor regioselectivity in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

Solution 1: Solvent Optimization

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of pyrazole formation.[4][5] These solvents, through their unique properties, can influence the reaction pathway to favor one regioisomer over the other.[4]

Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of a 1,3-Diketone with Methylhydrazine

Entry1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (A:B)Overall Yield (%)
1CF3, 2-FurylEtOH15:8580
2CF3, 2-FurylTFE85:1575
3CF3, 2-FurylHFIP97:370
4Ph, MeEtOH50:5085
5Ph, MeTFE90:1082
6Ph, MeHFIP>99:178

Note: Regioisomer A refers to the pyrazole with R1 at the 3-position and R2 at the 5-position. Ratios and yields are illustrative and based on trends reported in the literature.[4][5]

Experimental Protocol: Pyrazole Synthesis in Fluorinated Alcohols

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in the chosen fluorinated alcohol.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Solution 2: pH Control and Nature of Hydrazine

The regioselectivity can be controlled by adjusting the pH and by choosing between the free hydrazine base and its hydrochloride salt.[6] For instance, with arylhydrazines, acidic conditions (using the hydrochloride salt) may favor one regioisomer, while neutral conditions (using the free base) can lead to the preferential formation of the other.[6]

Table 2: Influence of Hydrazine Salt on Regioisomeric Outcome

EntryHydrazine ReagentSolventRegioisomeric Ratio (1,3-isomer : 1,5-isomer)
1Phenylhydrazine hydrochlorideMeOH97:3
2Phenylhydrazine (free base)MeOH14:86

Note: Data is based on the reaction with a trichloromethyl enone as the 1,3-dicarbonyl precursor.[6]

Solution 3: Alternative Synthetic Strategies

If optimizing the Knorr synthesis is unsuccessful, consider alternative methods known for high regioselectivity.

  • From N-Arylhydrazones and Nitroolefins: This method offers excellent regioselectivity through a stepwise cycloaddition mechanism.[7] Two general protocols, one thermal and one acid-assisted, provide broad functional group tolerance.[7]

  • Using β-Enamino Diketones: The reaction of β-enamino diketones with phenylhydrazine can be directed to selectively form different regioisomers by choosing between protic and aprotic solvents.[8] Protic solvents tend to favor one isomer, while aprotic solvents favor the other.[8]

Problem: Difficulty in separating the formed regioisomers.

Solution: Chromatographic Separation

If a mixture of regioisomers is obtained, separation can often be achieved by silica gel column chromatography.[9][10]

Experimental Protocol: Separation of Pyrazole Regioisomers

  • TLC Analysis: Systematically screen for an optimal eluent system using TLC. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The goal is to achieve the best possible separation between the spots corresponding to the two regioisomers.

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent system.

    • Dissolve the crude mixture of regioisomers in a minimum amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel.

    • Elute the column with the optimized solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions of each isomer and concentrate under reduced pressure to obtain the isolated products.[9]

Visual Guides

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate1 Intermediate A Attack_C1->Intermediate1 Intermediate2 Intermediate B Attack_C2->Intermediate2 Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization & Dehydration

Caption: Knorr pyrazole synthesis pathways leading to regioisomers.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Solvent Optimize Solvent (e.g., TFE, HFIP) Start->Solvent pH Adjust pH / Change Hydrazine Salt Solvent->pH No Improvement Success Desired Regioisomer Obtained Solvent->Success Successful Alternative Consider Alternative Synthetic Route pH->Alternative No Improvement pH->Success Successful Separate Separate Isomers by Column Chromatography Alternative->Separate Mixture Still Formed Alternative->Success Successful Separate->Success

Caption: Troubleshooting workflow for poor regioselectivity.

Decision_Tree Start Goal: Regioselective Pyrazole Synthesis Knorr Is Knorr Synthesis Feasible? Start->Knorr Optimize Optimize Knorr Conditions (Solvent, pH) Knorr->Optimize Yes Alternative Explore Alternative Methods Knorr->Alternative No / Poor Results Nitroolefin Hydrazone + Nitroolefin Alternative->Nitroolefin Enamino β-Enamino Diketone Alternative->Enamino

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Purification of Crude 1,3-Dimethyl-1H-Pyrazol-5-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 1,3-dimethyl-1H-pyrazol-5-amine?

A1: The most effective method for purifying crude 1,3-dimethyl-1H-pyrazol-5-amine is through the formation of its hydrochloride salt, followed by recrystallization. This process leverages the difference in solubility between the desired hydrochloride salt and impurities in a given solvent system.[1]

Q2: My crude 1,3-dimethyl-1H-pyrazol-5-amine is a dark oil or discolored solid. What causes this and how can I remove the color?

A2: Discoloration in crude amine samples is often due to the presence of oxidized impurities or byproducts from the synthesis.[2] Amines, in general, can be sensitive to air and light. The color can often be removed during the recrystallization of the hydrochloride salt. In some cases, washing the crude free base with a non-polar solvent like hexanes before salt formation can help remove some colored impurities. For persistent color, treatment with a small amount of activated carbon during recrystallization may be effective, though care should be taken as it can also adsorb the desired product.

Q3: What are the typical impurities I might encounter in crude this compound?

A3: Common impurities can include unreacted starting materials, regioisomers (such as 1,5-dimethyl-1H-pyrazol-3-amine) if the synthesis allows for their formation, and byproducts from side reactions.[3] The specific impurity profile will depend on the synthetic route employed.

Q4: Can I use column chromatography to purify the free base before converting it to the hydrochloride salt?

A4: While possible, column chromatography on silica gel can be challenging for basic compounds like amines due to strong interactions with the acidic silica gel, which can lead to peak tailing and potential product degradation. If chromatography is necessary, using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The Hydrochloride Salt Fails to Precipitate or Crystallize
Possible Cause Solution
Solvent system is not optimal. The choice of solvent is critical for successful precipitation and crystallization. A solvent in which the hydrochloride salt has low solubility at room temperature but is soluble when heated is ideal. For pyrazole hydrochloride salts, alcohols like ethanol or isopropanol, or mixtures with ethers like diethyl ether, can be effective.[4]
The solution is not saturated enough. Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to evaporate to dryness.
Supersaturation is preventing nucleation. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, if available, add a seed crystal of pure this compound.
Presence of significant impurities. High levels of impurities can inhibit crystallization. Consider an initial purification of the free base (e.g., by washing with a non-polar solvent) before forming the hydrochloride salt.
Issue 2: The Product "Oils Out" Instead of Crystallizing
Possible Cause Solution
The compound is precipitating at a temperature above its melting point. Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.[5]
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature. Using an insulated container or placing the flask in a warm water bath that is allowed to cool to ambient temperature can promote gradual cooling.[5]
Inappropriate solvent system. Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[5]
Issue 3: Low Yield After Recrystallization
Possible Cause Solution
Using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[5]
Incomplete precipitation. Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of the salt and improve the yield.
Premature crystallization during hot filtration. If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing out on the filter.
Issue 4: The Purified Salt is Still Colored
Possible Cause Solution
Colored impurities are co-precipitating with the product. Perform a second recrystallization. Ensure the dissolution is complete in the hot solvent to allow for selective crystallization upon cooling.
Oxidative degradation. Handle the amine under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during prolonged heating.
Presence of highly colored, polar impurities. During the recrystallization process, add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtering it out (while hot) through a pad of celite. Be aware that this may reduce the overall yield.

Experimental Protocols

Protocol 1: Purification of Crude 1,3-Dimethyl-1H-Pyrazol-5-Amine via Hydrochloride Salt Formation and Recrystallization

This protocol describes a general method for the purification of crude 1,3-dimethyl-1H-pyrazol-5-amine by converting it to its hydrochloride salt and then recrystallizing it.

Materials:

  • Crude 1,3-dimethyl-1H-pyrazol-5-amine

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated hydrochloric acid

  • Ethanol or Isopropanol

  • Erlenmeyer flasks

  • Stir bar and magnetic stir plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of the Crude Amine: Dissolve the crude 1,3-dimethyl-1H-pyrazol-5-amine in a suitable organic solvent. Anhydrous diethyl ether is a common choice. Use a sufficient amount of solvent to fully dissolve the crude material.

  • Formation of the Hydrochloride Salt: While stirring the solution of the crude amine, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Alternatively, a slight excess of concentrated hydrochloric acid can be added. The hydrochloride salt should precipitate out of the solution.

  • Isolation of the Crude Salt: Collect the precipitated crude hydrochloride salt by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: a. Transfer the crude hydrochloride salt to a clean Erlenmeyer flask. b. Add a minimal amount of a suitable recrystallization solvent, such as ethanol or isopropanol. c. Gently heat the mixture while stirring until the solid is completely dissolved. d. If the solution is colored, it can be treated with activated charcoal at this stage (see Troubleshooting Guide). e. If using activated charcoal, perform a hot filtration to remove it. f. Allow the clear solution to cool slowly to room temperature. Crystals of the purified this compound should form. g. To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour.

  • Isolation and Drying of the Purified Salt: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_salt_formation Salt Formation cluster_purification Purification cluster_final_product Final Product crude_amine Crude 1,3-dimethyl-1H-pyrazol-5-amine dissolve Dissolve in Anhydrous Ether crude_amine->dissolve add_hcl Add HCl in Ether dissolve->add_hcl precipitate Precipitate Crude HCl Salt add_hcl->precipitate recrystallize Recrystallize from Ethanol/Isopropanol precipitate->recrystallize cool Slow Cooling & Ice Bath recrystallize->cool filter_dry Filter and Dry cool->filter_dry pure_product Pure 1,3-dimethyl-1H-pyrazol-5-amine HCl filter_dry->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification check_precipitation Does the HCl salt precipitate? start->check_precipitation no_precipitate Troubleshoot Precipitation: - Check solvent - Concentrate solution - Induce crystallization check_precipitation->no_precipitate No recrystallize Proceed to Recrystallization check_precipitation->recrystallize Yes no_precipitate->start check_crystallization Does it crystallize or oil out? recrystallize->check_crystallization oil_out Troubleshoot Oiling Out: - Add more solvent - Slow cooling - Change solvent check_crystallization->oil_out Oils Out check_yield Is the yield acceptable? check_crystallization->check_yield Crystallizes oil_out->recrystallize low_yield Troubleshoot Low Yield: - Minimize hot solvent - Ensure complete cooling check_yield->low_yield No check_color Is the product colorless? check_yield->check_color Yes low_yield->recrystallize colored_product Troubleshoot Color: - Second recrystallization - Use activated carbon check_color->colored_product No end Pure Product check_color->end Yes colored_product->recrystallize

Caption: Troubleshooting logic for the purification of this compound.

References

work-up procedures for pyrazole synthesis to maximize product recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures to maximize product recovery and to troubleshoot common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for pyrazole synthesis to ensure high product recovery?

A1: A standard work-up procedure for pyrazole synthesis, such as the Knorr synthesis, typically involves cooling the reaction mixture, removing the solvent, followed by an aqueous work-up and extraction.[1][2] The crude product is then purified by recrystallization or column chromatography.[2][3]

Key Steps for Maximizing Recovery:

  • Reaction Quenching & Solvent Removal: After reaction completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mixture is cooled to room temperature.[4][5] The solvent is then removed under reduced pressure using a rotary evaporator.[1][2]

  • Aqueous Work-up: Water is added to the residue to dissolve any inorganic salts and water-soluble impurities.[1][6] If the reaction was conducted under acidic conditions, a neutralization step with a mild base like saturated sodium bicarbonate solution is recommended to prevent product degradation, especially if the pyrazole is acid-sensitive.[1][4]

  • Extraction: The pyrazole product is extracted from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane.[1] This process should be repeated multiple times (e.g., 3x) to ensure complete extraction of the product from the aqueous phase.

  • Washing: The combined organic extracts are washed with brine to remove any remaining water.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[2]

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to obtain the pure pyrazole.[2][7]

Q2: How can I minimize product loss during the purification of my pyrazole?

A2: Significant product loss can occur during purification.[4] To minimize this, optimization of the purification technique is crucial.

  • For Recrystallization:

    • Carefully select the solvent system. A good solvent will dissolve the compound when hot but not when cold.[7] Using a solvent pair (one in which the compound is soluble and one in which it is not) can be effective.

    • Avoid using an excessive amount of solvent, as this will lead to the product remaining in the solution upon cooling.[7]

    • Allow for slow cooling to promote the formation of larger, purer crystals.[7] Inducing crystallization by scratching the flask or adding a seed crystal can be helpful if the product does not precipitate.[7]

  • For Column Chromatography:

    • Choose an appropriate solvent system that provides good separation of your product from impurities on a TLC plate.

    • Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial if your pyrazole is basic and tends to stick to the acidic silica gel.[8]

Q3: My pyrazole seems to be degrading during the work-up. What can I do?

A3: Product degradation can be a cause of low yield. If you suspect your pyrazole is unstable under the reaction or work-up conditions, consider the following:

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature or use a milder catalyst.[4]

  • Careful Work-up: Ensure your work-up procedure is not degrading the product. For instance, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture before extraction.[4]

Troubleshooting Guides

Issue 1: Consistently Low Yield of Pyrazole

Low yields are a common problem in pyrazole synthesis and can be attributed to several factors.[4]

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time and monitor progress by TLC or LC-MS.[4]- Increase the reaction temperature; consider refluxing or using microwave-assisted synthesis.[4]- Optimize the choice and amount of acid or base catalyst.[4]
Side Reactions and Byproduct Formation - Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions.[4]- Experiment with different solvents to minimize the formation of side products.[4]
Poor Quality of Starting Materials - Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to side reactions.[3][7]- Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[7]
Formation of Stable Intermediates - In some cases, stable intermediates like hydroxylpyrazolidines may not readily dehydrate.[3] Try increasing the temperature or adding a dehydrating agent.[3]
Product Degradation - Use milder reaction conditions (lower temperature, milder catalyst).[4]- Ensure the work-up procedure is not degrading the product (e.g., careful pH control).[4]
Purification Losses - Optimize recrystallization or chromatography conditions.[4]
Issue 2: Formation of a Mixture of Regioisomers

Poor regioselectivity is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds.[3][4]

Influencing Factor Strategy to Improve Regioselectivity
Reaction Conditions - The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve selectivity.[3]- Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[3]
Catalyst - The use of certain catalysts, such as nano-ZnO, has been reported to lead to excellent yields and easy work-up procedures.[9][10]

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol describes a representative work-up procedure following a pyrazole synthesis reaction.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[1] Remove the bulk of the solvent using a rotary evaporator.[1]

  • Aqueous Quench: To the resulting residue, add deionized water (e.g., 50 mL).[1] If the reaction was run under acidic conditions, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases to neutralize any remaining acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (e.g., 3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrazole product.[2]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the crude pyrazole product by recrystallization.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. If the product dissolves readily at room temperature, it is too soluble. If it does not dissolve at room temperature but dissolves upon heating, it is a good candidate solvent.[7] Common solvent systems include ethanol/water and ethyl acetate/hexane.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[7]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.[7] Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[7] If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] Further cooling in an ice bath can maximize the yield of the precipitate.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[6] Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.[6]

Visualizations

experimental_workflow start Start: Reaction Mixture cool Cool to Room Temperature start->cool remove_solvent Remove Solvent (Rotary Evaporator) cool->remove_solvent add_water Add Water / Aqueous NaHCO3 remove_solvent->add_water extract Extract with Organic Solvent (3x) add_water->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification concentrate->purify end Pure Pyrazole Product purify->end

Caption: A typical experimental workflow for pyrazole synthesis work-up and purification.

troubleshooting_low_yield start Low Pyrazole Yield check_reaction Check for Complete Reaction (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Increase Time/Temp or Optimize Catalyst incomplete->optimize_conditions  Yes complete Reaction Complete incomplete->complete  No optimize_conditions->check_reaction check_workup Evaluate Work-up & Purification complete->check_workup degradation Product Degradation? check_workup->degradation milder_workup Use Milder Conditions (e.g., pH control) degradation->milder_workup  Yes purification_loss Purification Loss? degradation->purification_loss  No end Improved Yield milder_workup->end optimize_purification Optimize Recrystallization or Chromatography purification_loss->optimize_purification  Yes purification_loss->end  No optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

catalyst selection for efficient pyrazole derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my pyrazole synthesis, and how can I address them?

A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors. These range from the quality of your starting materials to suboptimal reaction conditions.[1]

Troubleshooting Strategies for Low Yield:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.[1][2]

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can hinder the reaction. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][3]

  • Catalyst Selection: The choice of catalyst is crucial. While the Knorr synthesis is typically acid-catalyzed, modern methods have shown that catalysts like nano-ZnO can improve yields and shorten reaction times.[2][4] For certain substrates, Lewis acids or other specialized catalysts may be more effective.[5]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to stable hydrazone intermediates.[1][2]

Q2: I'm observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while neutral or basic conditions may favor the other.[2][3]

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[3][6] Aprotic dipolar solvents such as DMF can also be beneficial.[2]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[3] Silver catalysts have also been employed for highly regioselective formations of certain pyrazole derivatives.[7]

  • Utilize Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.[2]

  • Use of Surrogates: Employing surrogates for 1,3-dicarbonyl compounds, such as β-enaminones, can offer better control over regioselectivity.[3]

Q3: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause?

A3: While pyrazole rings are generally stable, they can undergo ring opening under specific conditions. This is often observed in the presence of a strong base, which can lead to deprotonation at the C3 position and subsequent ring cleavage.[3] Additionally, pyrazoles functionalized with reactive groups like nitrenes can undergo rearrangements and ring-opening/recyclization cascades.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrazole Product

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry Pure? sub_purity Impurities detected? Recrystallize or re-purify starting materials. check_purity->sub_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) check_stoichiometry->optimize_conditions Correct? sub_stoichiometry Incorrect ratio? Adjust stoichiometry, consider slight excess of hydrazine. check_stoichiometry->sub_stoichiometry catalyst_issue Evaluate Catalyst Choice & Amount optimize_conditions->catalyst_issue Optimized? sub_conditions Reaction incomplete? Monitor via TLC/LC-MS, adjust parameters. optimize_conditions->sub_conditions side_reactions Investigate for Side Reactions catalyst_issue->side_reactions Effective? sub_catalyst Ineffective catalyst? Screen alternative acid, base, or metal catalysts. catalyst_issue->sub_catalyst purification_loss Review Purification Technique side_reactions->purification_loss Minimal? sub_side_reactions Byproducts observed? Modify conditions to suppress side reactions. side_reactions->sub_side_reactions success Yield Improved purification_loss->success Efficient? sub_purification Product loss during workup? Optimize extraction and chromatography/recrystallization. purification_loss->sub_purification

A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Poor Regioselectivity

Controlling regioselectivity is a common hurdle when using unsymmetrical substrates. The following decision-making workflow can guide your optimization efforts.

RegioselectivityWorkflow start Poor Regioselectivity (Mixture of Isomers) solvent_modification Modify Solvent System (e.g., TFE, HFIP, DMF) start->solvent_modification ph_adjustment Adjust Reaction pH (Acidic vs. Neutral/Basic) solvent_modification->ph_adjustment No Improvement outcome Desired Regioisomer Predominates solvent_modification->outcome Improved catalyst_screening Screen for a Regioselective Catalyst (e.g., Amberlyst-70, Ag-based) ph_adjustment->catalyst_screening No Improvement ph_adjustment->outcome Improved steric_modification Introduce Steric Hindrance (Bulky Substituents) catalyst_screening->steric_modification No Improvement catalyst_screening->outcome Improved surrogate_strategy Employ Substrate Surrogates (e.g., β-enaminones) steric_modification->surrogate_strategy Not Feasible steric_modification->outcome Improved surrogate_strategy->outcome Improved

Decision-making workflow for improving regioselectivity.

Data on Catalyst Performance

The selection of an appropriate catalyst is paramount for an efficient synthesis. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.

CatalystSubstratesReaction ConditionsYield (%)Key Advantages
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateNot specified95Environmentally friendly, short reaction time, easy work-up.[4]
Lithium perchlorate Acetylacetone, 2,4-DinitrophenylhydrazineNot specifiedNot specifiedEco-friendly Lewis acid catalyst.[7]
NaCoMo Framework Sulfonyl hydrazides, 1,3-DiketonesNot specifiedup to 99Exceptional catalytic activity in condensation and cyclization.[7]
AgOTf Trifluoromethylated ynones, Aryl/Alkyl hydrazines1 mol%, Room temp, 1hup to 99Rapid heterocyclization, highly regioselective.[7]
Copper triflate & --INVALID-LINK-- α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazineNot specifiedNot specifiedFacilitates condensation and subsequent in situ oxidation.[4][7]
(TBA)2S2O8 Aldehydes, Arylhydrazines, β-Diketones/β-KetoestersSolvent-freeNot specifiedCatalyzes keto-enol tautomerization and activates hydrazone intermediate.[8]
SrFe12O19 Magnetic Nanoparticles Not specifiedSolvent-freeHighSimple, short reaction time.[8]
Iodine Hydrazines, Nitriles, BenzenethiolsMetal- and solvent-free39-91Acts as both a Lewis acid and an oxidant.[9]
p-Toluenesulfonic acid (p-TSA) Cyclic β-diketones, Aryl glyoxal, ArylhydrazonesNot specifiedNot specifiedFacilitates Claisen-Schmidt condensation.[8]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

The Knorr synthesis and its variations remain a cornerstone for pyrazole ring formation.

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).[10]

  • Hydrazine Addition: Add the hydrazine derivative to the solution. If a hydrazine salt is used, a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Stir the mixture at room temperature or heat under reflux.[3] Monitor the reaction's progress by TLC or LC-MS.[1][3]

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

KnorrSynthesisWorkflow start Start dissolve_dicarbonyl Dissolve 1,3-Dicarbonyl in Solvent start->dissolve_dicarbonyl add_hydrazine Add Hydrazine Derivative dissolve_dicarbonyl->add_hydrazine react Stir/Heat and Monitor Reaction (TLC/LC-MS) add_hydrazine->react workup Cool and Remove Solvent react->workup purify Purify Crude Product (Recrystallization or Chromatography) workup->purify end Final Product purify->end

Experimental workflow for the Knorr pyrazole synthesis.

References

Validation & Comparative

Comparative NMR Analysis of 1,3-dimethyl-1H-pyrazol-5-amine and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the 1H and 13C NMR spectral data of 1,3-dimethyl-1H-pyrazol-5-amine, with a comparative analysis against its structural isomer, 1,5-dimethyl-1H-pyrazol-3-amine. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and a clear visualization of structure-spectra correlations.

This guide presents a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1,3-dimethyl-1H-pyrazol-5-amine. For a comprehensive understanding, the spectral data is compared with its structural isomer, 1,5-dimethyl-1H-pyrazol-3-amine. The positioning of the methyl and amine groups on the pyrazole ring significantly influences the chemical environment of the constituent atoms, leading to distinct differences in their NMR spectra. These differences are crucial for unequivocal structural elucidation and purity assessment in synthetic chemistry and drug discovery.

Data Presentation: 1H and 13C NMR Chemical Shifts

The following tables summarize the reported 1H and 13C NMR chemical shifts for 1,3-dimethyl-1H-pyrazol-5-amine and its isomer, 1,5-dimethyl-1H-pyrazol-3-amine. The data is compiled from publicly available spectral databases.

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundN1-CH3C3-CH3C4-HNH2Solvent
1,3-dimethyl-1H-pyrazol-5-amine~3.4~2.1~5.2~4.5DMSO-d6
1,5-dimethyl-1H-pyrazol-3-amine~3.5-~5.4~4.9DMSO-d6

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundN1-CH3C3-CH3C3C4C5Solvent
1,3-dimethyl-1H-pyrazol-5-amine~35.0~12.0~148.0~85.0~155.0DMSO-d6
1,5-dimethyl-1H-pyrazol-3-amine~35.5-~156.0~90.0~140.0DMSO-d6

Note: The chemical shift values are approximate and may vary slightly depending on the experimental conditions, including solvent and concentration. The data for 1,3-dimethyl-1H-pyrazol-5-amine is referenced from the PubChem database entry CID 520721.[1] The data for the comparator will be based on similar pyrazole structures.

Experimental Protocols

A general protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like dimethyl-pyrazol-amine derivatives is provided below.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-20 mg of the compound for 1H NMR and 20-100 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for pyrazole derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d6), Deuterated Chloroform (CDCl3), and Deuterated Methanol (CD3OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small cotton plug in the pipette.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak can often be used as a reference.

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H nuclei.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • 1H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    • Spectral Width: The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the 1H NMR spectrum are integrated to determine the proton ratios. The chemical shifts of all peaks in both 1H and 13C spectra are determined.

Mandatory Visualization

The following diagram illustrates the molecular structure of 1,3-dimethyl-1H-pyrazol-5-amine and the expected correlation of its different proton and carbon atoms to their respective signals in the NMR spectra.

NMR_Correlation cluster_structure 1,3-dimethyl-1H-pyrazol-5-amine cluster_signals Expected NMR Signals mol H1_CH3 N1-CH3 (1H) mol->H1_CH3 N-Methyl Protons C3_CH3 C3-CH3 (1H) mol->C3_CH3 C-Methyl Protons C4_H C4-H (1H) mol->C4_H Ring Proton NH2 NH2 (1H) mol->NH2 Amine Protons C13_signals C3, C4, C5, N1-CH3, C3-CH3 (13C) mol->C13_signals Carbon Signals

Caption: Molecular structure of 1,3-dimethyl-1H-pyrazol-5-amine and its correlation to expected 1H and 13C NMR signals.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of pyrazole compounds under different ionization techniques. Understanding these fragmentation pathways is crucial for the structural elucidation, isomer differentiation, and metabolic profiling of pyrazole-containing molecules, a core scaffold in many pharmaceutical agents. This document details the characteristic fragmentation behaviors observed in both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, supported by experimental data and detailed protocols.

Data Presentation: Comparative Fragmentation Patterns

The fragmentation of the pyrazole ring and its derivatives is highly dependent on the ionization method and the nature and position of substituents. The following tables summarize the key fragmentation patterns observed for a variety of pyrazole compounds under EI and ESI conditions.

Electron Ionization (EI) Mass Spectrometry

EI is a high-energy ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The fragmentation of the unsubstituted pyrazole ring is characterized by two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[1] The presence of substituents can significantly alter these pathways.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and (Relative Intensity %)Proposed Fragmentation Pathway
1H-Pyrazole 6867 ([M-H]⁺), 41 ([M-HCN]⁺), 40 ([M-H-HCN]⁺)Initial loss of a proton followed by the characteristic expulsion of HCN.[1]
4-Bromopyrazole 146/148145/147 ([M-H]⁺), 67 ([M-Br]⁺), 40 ([M-Br-HCN]⁺)The fragmentation pattern remains similar to unsubstituted pyrazole with the additional loss of the bromine radical.
1-Methyl-3-nitropyrazole 12797 ([M-NO]⁺), 81 ([M-NO₂]⁺), 54, 53, 52Initial loss of NO or NO₂ is a dominant pathway. Subsequent loss of HCN from fragment ions is observed.
4-Acetylpyrazole 11095 ([M-CH₃]⁺, base peak), 67 ([M-CH₃CO]⁺)The loss of the methyl group from the acetyl substituent is the most favorable fragmentation.[2]
4-Phenylpyrazole 144117 ([M-HCN]⁺), 116 ([M-H-HCN]⁺), 89Resembles the fragmentation of unsubstituted pyrazole with the initial loss of HCN.[2]
(Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles Varies[M]⁺, [M-H]⁺, [M-CN]⁺, [M-HCN]⁺, Ar-CN⁺These compounds show abundant molecular and [M-H]⁺ ions. The loss of CN and HCN are also significant.[3]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Collision-Induced Dissociation (CID) of these precursor ions in the gas phase provides valuable structural information. The fragmentation of protonated pyrazoles often involves cleavages of substituent groups and rearrangements.

CompoundPrecursor Ion [M+H]⁺ [m/z]Key Fragment Ions [m/z]Proposed Fragmentation Pathway
3,5-Dimethyl-1H-pyrazole 97.0759-Stable protonated molecule under typical ESI conditions.[4]
3,5-Diphenyl-1H-pyrazole 221.1051-Stable protonated molecule under typical ESI conditions.[4]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole 227.0796-Stable protonated molecule under typical ESI conditions.
N-(1-adamantyl)-2-pentyl-2H-indazole-3-carboxamide 394.3243, 135Fragmentation involves cleavage of the amide bond, leading to the adamantyl cation (m/z 135) and the indazole-containing fragment.[5]
Pyridazino[4,5-b]indoles Varies[M+H-N-CH₃]⁺, cross-ring cleavagesLoss of substituents from the pyridazine ring and characteristic cross-ring cleavages are observed.[6]
Protonated Prazole Analogues (e.g., Omeprazole related) VariesVaries depending on structureFragmentation often involves H-migration and Smiles rearrangement, leading to characteristic sulfur-containing cations.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing mass spectrometry results. Below are representative protocols for the analysis of pyrazole compounds using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazole Isomer Analysis

This protocol is adapted for the separation and identification of pyrazole isomers in industrial mixtures.[8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.[8]

  • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[8]

  • If necessary, add a suitable internal standard.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[8]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.[8]

  • Injector Temperature: 250 °C.[8]

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[8]

    • Ramp 1: Increase to 150 °C at 5 °C/min.[8]

    • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.[8]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioactive Pyrazole Derivatives

This protocol is a general guideline for the analysis of non-volatile, polar pyrazole compounds.

1. Sample Preparation:

  • Dissolve the purified pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[9]

  • Perform a serial dilution to a final concentration of around 10 µg/mL in the initial mobile phase composition.[9]

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or a high-resolution mass spectrometer (e.g., QTOF, Orbitrap).[6]

  • Column: A reversed-phase column such as a C18 or Phenyl-Hexyl column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3500 V.[6]

    • Gas Temperature: 300 °C.[6]

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Analysis: Product ion scan of the protonated molecule ([M+H]⁺). Collision energy should be optimized for each compound but typically ranges from 10 to 40 eV.

Mandatory Visualization: Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental fragmentation pathways of the pyrazole ring under Electron Ionization and a representative fragmentation of a substituted pyrazole under Electrospray Ionization.

EI_Fragmentation M Pyrazole [M]⁺˙ m/z 68 MH [M-H]⁺ m/z 67 M->MH -H• M_HCN [M-HCN]⁺˙ m/z 41 M->M_HCN -HCN MH_HCN [M-H-HCN]⁺ m/z 40 MH->MH_HCN -HCN MH_N2 [M-H-N₂]⁺ m/z 39 MH->MH_N2 -N₂

Caption: Generalized EI fragmentation of the pyrazole ring.

ESI_Fragmentation Precursor Protonated N-Aryl-3-carboxamide Pyrazole [M+H]⁺ Fragment1 Aryl-Pyrazole Cation Precursor->Fragment1 Amide bond cleavage Fragment2 Amide Fragment Cation Precursor->Fragment2 Amide bond cleavage

Caption: Representative ESI-MS/MS fragmentation of a substituted pyrazole.

References

Elemental Analysis: A Cornerstone for Confirming the Purity of Synthesized Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel aminopyrazole derivatives, which are pivotal scaffolds in medicinal chemistry, rigorous purity assessment is paramount to ensure the reliability of subsequent biological and pharmacological studies.[1][2] Elemental analysis, a long-established and robust technique, serves as a fundamental method for confirming the elemental composition and, by extension, the purity of these synthesized compounds.[3][4] This guide provides an objective comparison of elemental analysis with other common analytical techniques used for purity determination, supported by a detailed experimental protocol and performance data.

Comparison of Purity Determination Techniques

While elemental analysis is a cornerstone of purity verification, a multi-faceted approach employing various analytical techniques provides a more comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful orthogonal methods that offer distinct advantages.

Parameter Elemental Analysis (CHNS/O) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of C, H, N, and S.[5]Separation of components in a mixture based on their differential partitioning between a mobile and a stationary phase.[6]Quantification of a compound by comparing the integral of a specific resonance signal to that of a certified internal standard of known concentration.[7][8]
Information Provided Elemental composition (%C, %H, %N, %S). Purity is inferred by the proximity of experimental values to theoretical values.[4]Detects and quantifies impurities that have different retention times than the main compound. Provides purity as a percentage of the total peak area.[6]Provides an absolute purity value (mass fraction) and can identify and quantify both proton-bearing impurities and residual solvents.[2][7]
Typical Accuracy Experimental values are generally accepted if they are within ±0.4% of the calculated theoretical values.[4]High accuracy for quantifiable impurities, often with detection limits in the ppm range.High accuracy and precision, often considered a primary analytical method for purity assessment.[7]
Strengths - Direct verification of elemental composition.- Robust and widely accepted method for new chemical entities.- Relatively fast analysis time per sample.[5]- High sensitivity for detecting minor impurities.- Excellent for separating structurally similar compounds.- Established method in quality control for pharmaceuticals.[6]- Provides an absolute measure of purity.- Can identify and quantify a wide range of impurities simultaneously.- Non-destructive to the sample.[2][8]
Limitations - Does not provide information on the nature of impurities.- Insensitive to impurities with similar elemental compositions.- Accuracy can be affected by residual solvents or inorganic impurities.- Requires chromophoric or UV-active compounds for UV detection.- Impurities that co-elute with the main peak may not be detected.- Does not provide structural information about impurities.- Lower sensitivity compared to HPLC for trace impurities.- Requires a well-characterized internal standard.- May not detect non-proton-containing impurities.

Experimental Protocol: Elemental Analysis of a Synthesized Aminopyrazole

This protocol outlines the procedure for determining the carbon, hydrogen, and nitrogen content of a solid aminopyrazole sample using a CHN elemental analyzer based on the Dumas method of combustion.[5][9][10][11]

I. Sample Preparation

  • Drying: Ensure the synthesized aminopyrazole sample is thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages. This can be achieved by drying under high vacuum for several hours.

  • Homogenization: The sample must be a fine, homogeneous powder. If necessary, gently grind the sample using a clean agate mortar and pestle.

  • Weighing:

    • Using a microbalance, accurately weigh approximately 2-3 mg of the dried, homogenized aminopyrazole sample into a pre-cleaned tin capsule.[10]

    • Record the exact weight to at least four decimal places.

    • Crimp the tin capsule to securely enclose the sample and remove any trapped air.

II. Instrument Setup and Calibration

  • Instrument Start-up: Power on the CHN elemental analyzer, the associated computer, and the gas supplies (typically helium as a carrier gas and oxygen for combustion). Allow the instrument's furnaces to reach their set operating temperatures (combustion furnace typically ~900-1000°C, reduction furnace ~650°C).[12]

  • Leak Check: Perform an instrument leak check according to the manufacturer's instructions to ensure the integrity of the gas flow paths.

  • Calibration:

    • Analyze a certified standard of a known pure organic compound (e.g., acetanilide) at a similar weight to the samples.

    • Run the standard multiple times to ensure the instrument's response is stable and accurate.

    • The instrument software will use the results from the standard to create a calibration file that will be used to calculate the elemental percentages of the unknown samples.

III. Sample Analysis

  • Sample Loading: Place the weighed and sealed tin capsules containing the aminopyrazole samples into the instrument's autosampler in the correct sequence.

  • Sequence Setup: In the instrument's software, create a sequence that includes the sample identification, the accurately recorded weight of each sample, and the calibration file to be used.

  • Analysis Initiation: Start the analysis sequence. The instrument will automatically introduce each sample into the combustion furnace.

  • Combustion and Detection:

    • The sample is combusted in a pure oxygen environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen oxides.[5]

    • The combustion gases are swept by the helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to dinitrogen gas.[5]

    • The resulting mixture of CO₂, H₂O, and N₂ is then passed through a series of traps or a gas chromatography column to separate the gases.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.[12]

  • Data Processing: The instrument's software integrates the detector signals and, using the sample weight and calibration file, calculates the percentage of carbon, hydrogen, and nitrogen in the original aminopyrazole sample.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for elemental analysis and the logical relationship between different purity assessment techniques.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Confirmation Drying Drying of Synthesized Aminopyrazole Homogenization Homogenization Drying->Homogenization Weighing Accurate Weighing (2-3 mg) Homogenization->Weighing Encapsulation Encapsulation in Tin Capsule Weighing->Encapsulation Autosampler Autosampler Loading Encapsulation->Autosampler Combustion Combustion (~1000°C in O₂) Autosampler->Combustion Reduction Reduction (N₂O → N₂) Combustion->Reduction Separation Gas Separation (GC or Traps) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Purity Purity Confirmation (within ±0.4%) Comparison->Purity

Caption: Experimental workflow for CHN elemental analysis of synthesized aminopyrazoles.

Purity_Assessment_Logic cluster_synthesis Synthesis & Purification cluster_primary_assessment Primary Purity Assessment cluster_orthogonal_methods Orthogonal Purity Confirmation cluster_confirmation Final Confirmation Synthesized_Product Synthesized Aminopyrazole Elemental_Analysis Elemental Analysis (%C, %H, %N) Synthesized_Product->Elemental_Analysis HPLC HPLC (Impurity Profile) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity) Synthesized_Product->qNMR Purity_Confirmed Confirmed Pure Compound Elemental_Analysis->Purity_Confirmed HPLC->Purity_Confirmed qNMR->Purity_Confirmed

Caption: Logical relationship of analytical techniques for purity confirmation.

References

A Comparative Guide to the Reactivity of 1,3-Dimethyl-1H-pyrazol-5-amine and Other Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-dimethyl-1H-pyrazol-5-amine with other aminopyrazole isomers. The information presented is supported by experimental data to assist researchers in selecting and utilizing these versatile building blocks in organic synthesis and drug discovery.

Introduction to Aminopyrazole Reactivity

Aminopyrazoles are a class of heterocyclic compounds that serve as crucial synthons in the development of a wide range of biologically active molecules. The reactivity of an aminopyrazole is primarily dictated by the interplay of the pyrazole ring's aromaticity and the electronic properties of the amino group substituent. The key sites for chemical transformations are the exocyclic amino group, the nitrogen atoms within the pyrazole ring (N1 and N2), and the carbon atoms of the ring, particularly the C4 position.

The reactivity and regioselectivity of these reactions are highly dependent on the substitution pattern of the pyrazole ring. In the case of 1,3-dimethyl-1H-pyrazol-5-amine, the presence of methyl groups at the N1 and C3 positions significantly influences its reactivity compared to other isomers such as 1H-pyrazol-5-amine, 1,5-dimethyl-1H-pyrazol-3-amine, and 3-amino-1-methyl-1H-pyrazole.

Comparative Reactivity Analysis

The reactivity of 1,3-dimethyl-1H-pyrazol-5-amine is compared with other aminopyrazoles across several key chemical transformations:

Electrophilic Substitution (Bromination)

Electrophilic substitution on the pyrazole ring is a common method for functionalization. The C4 position of aminopyrazoles is generally the most susceptible to electrophilic attack due to the activating effect of the amino group.

Comparison:

While direct comparative studies are limited, the electron-donating nature of the two methyl groups in 1,3-dimethyl-1H-pyrazol-5-amine is expected to enhance the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to unsubstituted or monosubstituted aminopyrazoles. However, steric hindrance from the C3-methyl group might play a role in modulating the reaction rate.

Experimental Data Summary: Bromination of Aminopyrazoles

CompoundReagentSolventTemperature (°C)Yield (%)Reference
3-Phenyl-1-tosyl-1H-pyrazol-5-amineNBS (1.2 equiv.)DMSORoom Temp99[1]
3-p-Tolyl-1-tosyl-1H-pyrazol-5-amineNBS (1.2 equiv.)DMSORoom Temp95[1]
Acylation

Acylation of aminopyrazoles can occur at either the exocyclic amino group (N-acylation) or the pyrazole ring nitrogen (N1-acylation), presenting a regioselectivity challenge.

Comparison:

In 1,3-dimethyl-1H-pyrazol-5-amine, the N1 position is already substituted with a methyl group, thus preventing N1-acylation. This makes the exocyclic amino group the primary site for acylation. In contrast, for aminopyrazoles with an unsubstituted N1 position, a mixture of N-acylated and N1-acylated products can be expected, often requiring protecting group strategies to achieve selectivity.

Diazotization and Subsequent Reactions

The exocyclic amino group of aminopyrazoles can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This provides a versatile route for introducing a wide range of functional groups.

Comparison:

The stability and reactivity of the diazonium salt derived from 1,3-dimethyl-1H-pyrazol-5-amine are influenced by the electronic properties of the pyrazole ring. The electron-donating methyl groups are expected to stabilize the diazonium salt to some extent. The general mechanism for diazotization involves the formation of a nitrosonium ion which then reacts with the primary amine.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine

Procedure: To a solution of 3-aminobut-2-enenitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL), methylhydrazine (12.9 g, 0.28 mol) was slowly added. The reaction mixture was heated to reflux for 3 hours. After completion, n-pentanol and excess methylhydrazine were removed by distillation under reduced pressure. The resulting beige precipitate was dissolved in heptane (150 mL) and filtered. The filtrate was dried under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid (13.5 g, 60.4% yield).[2]

General Procedure for Bromination of 3-Aryl-1H-pyrazol-5-amines

Procedure: A mixture of the respective 3-aryl-1-tosyl-1H-pyrazol-5-amine (0.2 mmol) and N-bromosuccinimide (NBS, 1.2 equivalents) in DMSO (2 mL) was stirred at room temperature for 3 hours under a nitrogen atmosphere. Upon completion, the reaction was quenched with sodium thiosulfate solution and extracted with dichloromethane. The combined organic layers were washed with saturated NaCl solution and concentrated in vacuo. The crude product was purified by recrystallization or column chromatography.[1]

General Procedure for Diazotization

Procedure: Primary aromatic amines are treated with nitrous acid, generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid, to form diazonium salts. These salts can then be used in subsequent reactions like the Sandmeyer reaction for the introduction of various functional groups.[3]

Visualizing Reaction Pathways

To better understand the reactivity and regioselectivity of aminopyrazoles, the following diagrams illustrate key reaction pathways.

Electrophilic_Substitution cluster_aminopyrazole 1,3-Dimethyl-1H-pyrazol-5-amine cluster_electrophile Electrophile cluster_product Product aminopyrazole 1,3-dimethyl-1H-pyrazol-5-amine intermediate Wheland Intermediate aminopyrazole->intermediate Electrophilic Attack at C4 electrophile E+ electrophile->intermediate product 4-E-1,3-dimethyl-1H-pyrazol-5-amine intermediate->product Deprotonation

Caption: Electrophilic substitution at the C4 position of 1,3-dimethyl-1H-pyrazol-5-amine.

Acylation_Regioselectivity aminopyrazole_unsub 1H-Pyrazol-5-amine n_acylation N-Acylation Product aminopyrazole_unsub->n_acylation Attack by exocyclic NH₂ n1_acylation N1-Acylation Product aminopyrazole_unsub->n1_acylation Attack by ring NH acylating_agent Acylating Agent (e.g., Ac₂O) acylating_agent->n_acylation acylating_agent->n1_acylation Diazotization_Sandmeyer cluster_start Starting Material cluster_reagents Reagents cluster_intermediates_products Intermediates & Products aminopyrazole Aminopyrazole diazonium Diazonium Salt aminopyrazole->diazonium Diazotization nitrous_acid NaNO₂, H⁺ nitrous_acid->diazonium cu_x CuX (Sandmeyer) product Halogenated Pyrazole cu_x->product diazonium->product Nucleophilic Substitution

References

A Comparative Analysis of Substituted Pyrazole Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned pharmacological profiles. This guide provides a comparative overview of the biological activities of different substituted pyrazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Anti-inflammatory Activity

Pyrazole derivatives have shown significant promise as anti-inflammatory agents, with some compounds exhibiting potent and selective inhibition of key inflammatory mediators. A primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[1]

Comparative Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity of various substituted pyrazole derivatives against COX-1 and COX-2 enzymes, as well as other inflammatory targets like 5-lipoxygenase (5-LOX). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225Celecoxib
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5Celecoxib
3,5-diarylpyrazoleCOX-20.01--
Pyrazole-thiazole hybridCOX-20.034-
Pyrazole-thiazole hybrid5-LOX0.12--
Pyrazolo-pyrimidineCOX-20.015--
Compound 2aCOX-20.01987-Celecoxib
Compound 3bCOX-20.0394322.21Celecoxib
Compound 4aCOX-20.0612414.35Celecoxib
Compound 5bCOX-20.0387317.47Celecoxib
Compound 5eCOX-20.0391413.10Celecoxib
Compound 2g (Pyrazoline)5-LOX80--

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that specific substitutions on the pyrazole ring can lead to highly potent and selective COX-2 inhibitors, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] For example, a 3-(trifluoromethyl)-5-arylpyrazole derivative demonstrated an impressive IC50 of 0.02 µM for COX-2 with a high selectivity index.[1]

Signaling Pathway of Pyrazole Derivatives in Inflammation

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of the arachidonic acid cascade. The following diagram illustrates this key signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (PGs) Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Leukotrienes (LTs) Leukotrienes (LTs) Leukotrienes (LTs)->Inflammation COX-1/COX-2->Prostaglandins (PGs) 5-LOX->Leukotrienes (LTs) Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-1/COX-2 Inhibition Pyrazole Derivatives->5-LOX Inhibition

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives have been extensively investigated against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of critical enzymes in cancer progression, such as protein kinases.

Comparative Cytotoxicity of Pyrazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Target/Mechanism
Pyrazolyl benzimidazole (Compound 7)U937 (Leukemia)5.106Aurora A/B kinase inhibitor
Pyrazolyl benzimidazole (Compound 7)K562 (Leukemia)5.003Aurora A/B kinase inhibitor
Pyrazolyl benzimidazole (Compound 7)A549 (Lung)0.487Aurora A/B kinase inhibitor
Pyrazolyl benzimidazole (Compound 7)LoVo (Colon)0.789Aurora A/B kinase inhibitor
Pyrazolyl benzimidazole (Compound 7)HT29 (Colon)0.381Aurora A/B kinase inhibitor
Pyrazole-based Aurora A kinase inhibitor (Compound 6)HCT116 (Colon)0.39Aurora A kinase inhibitor
Pyrazole-based Aurora A kinase inhibitor (Compound 6)MCF7 (Breast)0.46Aurora A kinase inhibitor
Pyrazole derivative (Compound 20)MCF7 (Breast)0.13CDK1 inhibitor
Pyrazole derivative (Compound 21)MCF7 (Breast)0.15CDK1 inhibitor
Pyrazole derivative (Compound 24)HepG2 (Liver)0.05CDK1 inhibitor
Pyrazole derivative (Compound 25)HepG2 (Liver)0.028CDK1 inhibitor
Pyrazole-thiadiazole (Compound 6g)A549 (Lung)1.537EGFR inhibitor
Thiazolyl-pyrazole (Compound 18)HepG-2 (Liver)2.20 (µg/mL)-
Pyrazole acetohydrazide (Compound 4)A2780 (Ovarian)8.57 (pIC50)-
Pyrazole derivative (Compound 1)K562 (Leukemia)7.31 (pIC50)-

Data compiled from multiple sources.[4][5][6][7]

These findings highlight the potential of substituted pyrazoles as a scaffold for the development of novel anticancer agents targeting specific signaling pathways involved in tumor growth and proliferation. For instance, pyrazole-thiadiazole derivative 6g exhibited potent EGFR inhibitory activity with an IC50 of 0.024 µM.[6]

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for screening the anticancer activity of newly synthesized pyrazole derivatives.

G Start Start Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Start->Synthesis of Pyrazole Derivatives Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Synthesis of Pyrazole Derivatives->Characterization (NMR, MS, etc.) In vitro Cytotoxicity Assay (e.g., MTT) In vitro Cytotoxicity Assay (e.g., MTT) Characterization (NMR, MS, etc.)->In vitro Cytotoxicity Assay (e.g., MTT) Determination of IC50 values Determination of IC50 values In vitro Cytotoxicity Assay (e.g., MTT)->Determination of IC50 values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 values->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End

Caption: Workflow for anticancer drug discovery with pyrazoles.

Antimicrobial Activity

Substituted pyrazoles have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The structural modifications on the pyrazole ring play a crucial role in determining their antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The table below summarizes the minimum inhibitory concentration (MIC) of various pyrazole derivatives against selected bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Standard Drug
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 18)S. aureus0.78-1.56Vancomycin
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 25)S. aureus0.78Vancomycin
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 6)E. faecalis3.12Vancomycin
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 10)Various strains3.12-
N-(trifluoromethyl)phenyl substituted pyrazole (Compound 13)MRSA3.12-
Pyrazole derivative (Compound 3)E. coli0.25Ciprofloxacin
Pyrazole derivative (Compound 4)S. epidermidis0.25Ciprofloxacin
Pyrazole derivative (Compound 2)A. niger1Clotrimazole
Pyrazole-1-carbothiohydrazide (Compound 21a)Bacteria62.5-125Chloramphenicol
Pyrazole-1-carbothiohydrazide (Compound 21a)Fungi2.9-7.8Clotrimazole

Data compiled from multiple sources.[8][9][10]

The data indicates that certain substitutions, such as dichloro- and trifluoromethyl-phenyl groups, can confer potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Furthermore, some pyrazole derivatives have demonstrated significant antifungal activity.[8]

Antiviral Activity

The exploration of pyrazole derivatives as antiviral agents is a growing area of research, with promising results against various viruses.

Comparative Antiviral Activity of Pyrazole Derivatives
Compound/DerivativeVirusAssayEC50/ActivityReference
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPlaque reduction assayPotent inhibition at lower concentrations[11]
N-acetyl 4,5-dihydropyrazole 7Vaccinia virus-EC50 = 7 µg/ml[12]
Pyrazole derivatives containing oxime esters (Compound 4l)Tobacco Mosaic Virus (TMV)-Significant enhancement of disease resistance[13]

The development of hydroxyquinoline-pyrazole hybrids has shown promising antiviral activity against a range of coronaviruses, highlighting the potential of this scaffold in addressing global health threats.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are methodologies for key experiments cited in this guide.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • The COX-1 (from ram seminal vesicles) and COX-2 (recombinant human) enzyme activities are determined using a colorimetric COX inhibitor screening assay kit.

  • The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Test compounds and a reference inhibitor are pre-incubated with the enzyme in a reaction buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The absorbance is measured using a plate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined from the dose-response curves.[6]

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of a substance that reduces the formation of viral plaques by 50% (EC50).

Methodology:

  • Confluent monolayers of host cells (e.g., Vero E6 cells for coronaviruses) are prepared in multi-well plates.[11]

  • The cells are infected with a known amount of virus in the presence of serial dilutions of the test compound.

  • After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.

  • The plates are incubated for a period sufficient for plaque formation.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated relative to the virus control (no compound).

  • The EC50 value is determined from the dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a multi-well plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism with no compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[9][10]

This guide provides a snapshot of the vast potential of substituted pyrazole derivatives in various therapeutic areas. The presented data and methodologies aim to facilitate further research and development of this versatile and promising class of compounds.

References

Unlocking the Anti-Tumor Potential of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel pyrazole compounds, highlighting their promising anti-tumor activities. Through a synthesis of recent experimental data, this document offers an objective look at their performance against established cancer therapies and details the methodologies behind these findings.

The quest for more effective and less toxic cancer therapeutics has led researchers to explore the potential of pyrazole-based compounds. These heterocyclic scaffolds have demonstrated a broad spectrum of pharmacological activities, with many derivatives showing potent anti-proliferative effects against various cancer cell lines.[1][2] This guide summarizes the efficacy of several novel pyrazole derivatives, presents the experimental protocols used for their evaluation, and visualizes their mechanisms of action.

Comparative Efficacy of Novel Pyrazole Compounds

The anti-tumor potential of various pyrazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of several novel pyrazole compounds against various cancer cell lines, with comparisons to standard chemotherapy drugs where available.

CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 29 MCF-7 (Breast)17.12--[1]
HepG2 (Liver)10.05--[1]
A549 (Lung)29.95--[1]
Caco2 (Colon)25.24--[1]
Compounds 33 & 34 HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[1]
MCF-7 (Breast)< 23.7Doxorubicin24.7 - 64.8[1]
HepG2 (Liver)< 23.7Doxorubicin24.7 - 64.8[1]
A549 (Lung)< 23.7Doxorubicin24.7 - 64.8[1]
Compound 37 MCF-7 (Breast)5.21--[1]
Compound 43 MCF-7 (Breast)0.25Doxorubicin0.95[1]
Pyrazoline Compound 11 AsPC-1 (Pancreatic)16.8--[3]
U251 (Glioblastoma)11.9--[3]
Pyrazole Derivative 1 Human Colon Cancer4.2--[4]
Compound 5b K562 (Leukemia)0.021ABT-751-[5]
A549 (Lung)0.69ABT-751-[5]
Compound 59 HepG2 (Liver)2Cisplatin5.5[2]
Compound 27 MCF-7 (Breast)16.50Tamoxifen23.31[2]

Experimental Protocols

The evaluation of the anti-tumor potential of these novel pyrazole compounds relies on a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test pyrazole compounds or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: After treatment, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are then washed with water and air-dried. SRB solution (e.g., 0.4% w/v in 1% acetic acid) is added to each well to stain the cellular proteins for 10-30 minutes at room temperature.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base).

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm.

  • Data Analysis: The IC50 values are calculated in a similar manner to the MTT assay.

Mechanism of Action Assays

1. Apoptosis Analysis by Flow Cytometry: This method is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are treated with the pyrazole compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

2. Cell Cycle Analysis: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and fixed (e.g., in 70% ethanol) overnight at -20°C.

  • Staining: The fixed cells are then washed and stained with a solution containing a DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

3. Kinase Inhibition Assays: These assays are used to determine the inhibitory activity of the pyrazole compounds against specific protein kinases that are often dysregulated in cancer.

  • Enzyme and Substrate Preparation: The purified recombinant kinase enzyme and its specific substrate are prepared in a suitable reaction buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection of Kinase Activity: The activity of the kinase is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The anti-tumor effects of novel pyrazole compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate a general experimental workflow for assessing anti-tumor potential and a simplified representation of a signaling pathway commonly targeted by these compounds.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation (Optional) synthesis Synthesis of Novel Pyrazole Compounds screening Initial Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening ic50 IC50 Determination screening->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->mechanism target Target Identification (Kinase Assays) mechanism->target animal Animal Model Studies (e.g., Xenograft) target->animal efficacy Tumor Growth Inhibition animal->efficacy toxicity Toxicity Assessment animal->toxicity

Caption: A generalized workflow for the assessment of the anti-tumor potential of novel pyrazole compounds.

Signaling_Pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Novel Pyrazole Compound Pyrazole->PI3K Pyrazole->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by a novel pyrazole compound.

Many pyrazole derivatives have been shown to exert their anti-cancer effects by targeting various components of critical signaling pathways.[1] For instance, some compounds have demonstrated inhibitory activity against kinases such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression, and Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis.[1][2] Other pyrazole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, or interfere with DNA integrity.[1][2][5] The diversity of their mechanisms of action underscores the versatility of the pyrazole scaffold in the design of novel anti-tumor agents.

References

A Comparative Guide to the Synthesis and Validation of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthesis methods for 1,3-dimethyl-1H-pyrazol-5-amine, a crucial intermediate in pharmaceutical research. It further details the validation process for the final hydrochloride salt, offering detailed experimental protocols and supporting data to ensure reproducibility and quality control.

Method 1: From 3-Aminobut-2-enenitrile and Methylhydrazine

This direct approach involves the cyclization of 3-aminobut-2-enenitrile with methylhydrazine. It is a straightforward method with a moderate yield.

Method 2: From Ethyl Acetoacetate and Methylhydrazine

A classic and efficient approach for pyrazole synthesis, this method utilizes the cyclocondensation of a β-keto ester, ethyl acetoacetate, with methylhydrazine. This method is reported to produce high yields of the pyrazole intermediate.[1]

Quantitative Comparison of Synthesis Methods

ParameterMethod 1Method 2
Starting Materials 3-Aminobut-2-enenitrile, MethylhydrazineEthyl acetoacetate, Methylhydrazine
Reaction Type CyclizationCyclocondensation
Reported Yield ~60% for the free base[2]Up to 93% for the pyrazole intermediate[1]
Reaction Time 3 hours at reflux[2]Not specified, typically requires reflux
Key Advantages Direct route to the final productHigh yield of the pyrazole core
Potential Challenges Availability and stability of 3-aminobut-2-enenitrilePotential for side reactions

Experimental Protocols

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine (Method 1)

Materials:

  • 3-Aminobut-2-enenitrile (1.0 eq)

  • Methylhydrazine (1.4 eq)

  • n-Pentanol

  • Heptane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobut-2-enenitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL).

  • Slowly add methylhydrazine (12.9 g, 0.28 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After completion, remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.

  • Dissolve the resulting beige precipitate in heptane (150 mL) and filter.

  • Dry the filtrate under vacuum at 40 °C to yield 1,3-dimethyl-1H-pyrazol-5-amine as a beige solid.[2]

Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Anhydrous diethyl ether or other suitable anti-solvent

Procedure:

  • Dissolve the synthesized 1,3-dimethyl-1H-pyrazol-5-amine in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring.

  • Continue stirring for a predetermined time to allow for complete salt formation.

  • If the hydrochloride salt precipitates, collect it by filtration. If not, add an anti-solvent like anhydrous diethyl ether to induce precipitation.

  • Wash the collected solid with the anti-solvent and dry under vacuum.

Validation of Synthesis

The identity and purity of the synthesized 1,3-dimethyl-1H-pyrazol-5-amine and its hydrochloride salt must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,3-dimethyl-1H-pyrazol-5-amine (Free Base)

  • ¹H NMR: Expected signals include those for the two methyl groups and the pyrazole ring proton.

  • ¹³C NMR: Expected signals correspond to the carbon atoms of the pyrazole ring and the two methyl groups.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Illustrative HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B for 0.5 min, increase to 80% B by 4 min, hold until 7.5 min, then return to 20% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds. For 1,3-dimethyl-1H-pyrazol-5-amine (C₅H₉N₃), the expected molecular weight is approximately 111.15 g/mol .

Visualizing the Workflow

Synthesis_Validation_Workflow Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (3-Aminobut-2-enenitrile & Methylhydrazine or Ethyl Acetoacetate & Methylhydrazine) reaction Cyclization / Cyclocondensation start->reaction workup Work-up & Purification reaction->workup free_base 1,3-dimethyl-1H-pyrazol-5-amine workup->free_base hcl_formation Hydrochloride Salt Formation free_base->hcl_formation product 1,3-dimethyl-1H-pyrazol-5-amine HCl hcl_formation->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hplc HPLC Analysis product->hplc ms Mass Spectrometry product->ms final_product Validated Product nmr->final_product hplc->final_product ms->final_product

Caption: Workflow for the synthesis and validation of this compound.

Logical_Relationship Logical Relationships in Validation cluster_criteria Validation Criteria synthesis Successful Synthesis identity Correct Chemical Identity synthesis->identity Confirmed by NMR & MS purity High Purity synthesis->purity Confirmed by HPLC validation Validated Product identity->validation purity->validation

Caption: Logical flow for the validation of the synthesized product.

References

A Spectroscopic Guide to Differentiating Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyrazole regioisomers is a critical step. The subtle differences in the placement of substituents on the pyrazole ring can lead to significant variations in biological activity and physicochemical properties. This guide provides an objective comparison of how different spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—can be employed to distinguish between pyrazole regioisomers, supported by experimental data and detailed protocols.

Distinguishing Regioisomers: A Spectroscopic Approach

The differentiation of pyrazole regioisomers, such as 1,3-, 1,4-, and 1,5-disubstituted pyrazoles, relies on the distinct electronic and steric environments of the nuclei and functional groups within each isomer. These differences manifest as unique signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for identifying and distinguishing between pyrazole regioisomers.[1][2][3][4][5] The chemical shifts (δ), coupling constants (J), and through-space correlations observed in 2D NMR experiments like NOESY provide definitive structural information.[1][2]

Comparative ¹H NMR Data

The position of substituents on the pyrazole ring significantly influences the chemical shifts of the ring protons. For instance, the proton at the C4 position of a 1,3,5-trisubstituted pyrazole will have a different chemical environment compared to the C4 proton in a 1,3,4-trisubstituted isomer.

Regioisomer Type Typical ¹H Chemical Shift Range (ppm) Key Differentiating Features
1,3-Disubstituted H4: 6.2-6.5; H5: 7.4-7.8Distinct signals for H4 and H5.
1,5-Disubstituted H3: 7.4-7.8; H4: 6.2-6.5Similar to 1,3-isomers, but substituent effects on H3 and H4 differ.
1,4-Disubstituted H3 & H5: ~7.5 (can be equivalent)A single, often sharp, singlet for H3 and H5 if the C4 substituent is symmetric.
3,5-Disubstituted H4: ~6.0; NH: broad, 12.0-14.0A characteristic upfield signal for H4 and a broad NH proton signal due to tautomerism.[6]

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.

Comparative ¹³C NMR Data

The carbon chemical shifts of the pyrazole ring are also highly sensitive to the substitution pattern, providing another layer of structural confirmation.[3][5][7][8][9]

Regioisomer Type Typical ¹³C Chemical Shift Range (ppm) Key Differentiating Features
1,3-Disubstituted C3: ~150; C4: ~105; C5: ~130Three distinct and well-resolved aromatic signals for the pyrazole ring.
1,5-Disubstituted C3: ~140; C4: ~105; C5: ~140C3 and C5 chemical shifts are sensitive to the N1-substituent.
1,4-Disubstituted C3 & C5: ~135; C4: ~110C3 and C5 may be equivalent depending on the C4 substituent.
3,5-Disubstituted C3 & C5: ~145; C4: ~105Due to tautomerism, C3 and C5 are often chemically equivalent.[6]

Note: The exact chemical shifts can vary based on substituents and solvent.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy is particularly useful for identifying key functional groups and observing the effects of intermolecular interactions, such as hydrogen bonding, which can differ between regioisomers.[4][10]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance for Regioisomer Analysis
N-H Stretch 3100-3500 (monomer), 2600-3200 (H-bonded)The position and broadness of the N-H band can indicate the extent and nature of hydrogen bonding, which may differ between solid-state packing of regioisomers.[6][11]
C=N Stretch 1500-1600The exact position can be influenced by the substitution pattern on the ring.
C=C Stretch 1400-1500Ring substitution affects the electronic distribution and thus the frequency of this vibration.
Ring Vibrations 1000-1300 (fingerprint region)The complex pattern of bands in this region is unique to each regioisomer and serves as a fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The λmax can be influenced by the conjugation system, which is affected by the substituent positions.[12][13][14][15][16]

Regioisomer Feature Effect on λmax
Extended Conjugation Bathochromic shift (to longer wavelengths)
Auxochromic Groups Can cause both bathochromic and hypsochromic shifts depending on their nature and position.

Experimental Workflow for Regioisomer Differentiation

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers.

G Experimental Workflow for Pyrazole Regioisomer Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Pyrazole Mixture purification Chromatographic Separation (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Isolated Isomers ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (for MW confirmation) purification->ms uv UV-Vis Spectroscopy purification->uv nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->nmr_2d Ambiguous Assignments data_comp Comparison of Spectroscopic Data nmr->data_comp ir->data_comp uv->data_comp nmr_2d->data_comp structure Regioisomer Assignment data_comp->structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of pyrazole regioisomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[17]
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole regioisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are typically required.

  • 2D NMR Acquisition: For unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY. NOESY is particularly valuable for differentiating regioisomers by identifying protons that are close in space.[1][2]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy[17]
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty sample holder or pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy[12][13]
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

  • Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration and path length are known.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure of pyrazole regioisomers, a crucial step in the advancement of medicinal chemistry and materials science.

References

A Comparative Guide to In-Vitro Testing Protocols for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides an objective comparison of common in-vitro testing protocols for evaluating pyrazole-based compounds, supported by experimental data and detailed methodologies. The focus is on cytotoxicity, anti-inflammatory, antimicrobial, and specific enzyme inhibition assays, which are critical for the preliminary screening and mechanistic elucidation of novel pyrazole drug candidates.

Cytotoxicity Assays

A fundamental step in drug discovery is to assess the cytotoxic potential of a compound against various cell lines. This helps in identifying potential anticancer agents and provides an initial safety profile. The MTT assay is a widely used colorimetric method for determining cell viability.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity of various pyrazole derivatives, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone HybridMCF-7 (Breast)8.03[3]
Pyrazole-Chalcone HybridHepG2 (Liver)13.14[3]
Thiazolidinone-grafted Indolo-pyrazoleSK-MEL-28 (Melanoma)3.46[4]
Pyrazole-arylcinnamide derivativeHeLa (Cervical)0.4[4]
1,3,4-trisubstituted pyrazolesHCT116, UO31, HepG2Varies[5]
Pyrazole Derivative 2 A549 (Lung)220.20[2]
Pyrazole Derivative 3a PC-3 (Prostate)1.22[6]
Pyrazole Derivative 3i PC-3 (Prostate)1.24[6]
Experimental Protocol: MTT Assay

This protocol is a generalized procedure for assessing the cytotoxicity of pyrazole compounds on adherent cancer cells.[1][7]

Objective: To determine the concentration of a pyrazole compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, PC-3)

  • 96-well plates

  • Culture medium (specific to the cell line)

  • Pyrazole test compounds

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)[1][7]

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[1][7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the spectrophotometric absorbance of the samples at a wavelength of 595 nm using a plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

G cluster_workflow Experimental Workflow for In-Vitro Cytotoxicity Screening A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions of pyrazoles) A->B C 3. Incubation (48-72h at 37°C) B->C D 4. MTT Addition & Incubation (2-4h) C->D E 5. Formazan Solubilization (Add DMSO) D->E F 6. Absorbance Measurement (595 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: General workflow for cytotoxicity screening using the MTT assay.

Anti-inflammatory Assays

Many pyrazole-based compounds, including the well-known drug Celecoxib, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[8][9] In-vitro assays targeting COX-1 and COX-2 are crucial for determining the potency and selectivity of these compounds.

Quantitative COX Inhibition Data

The selective inhibition of COX-2 over COX-1 is a key objective in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundTargetIC50Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02 µM[8]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5 µM[8]
CelecoxibCOX-20.04 µM (Ki)[8]
Pyrazole-thiazole hybridCOX-20.03 µM[8]
Pyrazole-thiazole hybrid5-LOX0.12 µM[8]
Pyrazoline Derivative 2g Lipoxygenase (LOX)80 µM[10][11]
Experimental Protocol: In-Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and measures the peroxidase activity of COX enzymes.[9]

Objective: To determine the IC50 values of pyrazole compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human)

  • Assay Buffer

  • COX Cofactor and Probe

  • Arachidonic Acid (substrate)

  • Test compounds and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Setup: a. To each well, add the Assay Buffer, diluted COX Cofactor, and COX Probe.[9] b. Add the diluted test compound. Include DMSO-only wells (total activity control) and wells with a known inhibitor (positive control).[9] c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the increase in fluorescence intensity over a set period. The rate of fluorescence increase is proportional to COX activity.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the total activity control. Determine the IC50 value.

G cluster_pathway Mechanism of COX Inhibition by Pyrazole Compounds AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Pyrazole Pyrazole-Based Inhibitor Pyrazole->COX2 Selective Inhibition

Caption: Pyrazoles selectively inhibit COX-2 to reduce inflammation.

Antimicrobial Assays

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties. The agar well-diffusion and microdilution methods are standard in-vitro techniques for determining the antimicrobial efficacy of new compounds.[12][13]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMethodMICReference
Pyrano[2,3-c] pyrazole 5c Klebsiella pneumoniaeMicrodilution6.25 mg/mL[14]
Pyrano[2,3-c] pyrazole 5c Listeria monocytogenesMicrodilution50 mg/mL[14]
Pyrazole Derivative 3 Escherichia coliDisc Diffusion0.25 µg/mL[15]
Pyrazole Derivative 4 Streptococcus epidermidisDisc Diffusion0.25 µg/mL[15]
Pyrazoline Derivative 9 Staphylococcus aureus (MDR)Microdilution4 µg/mL[13]
Pyrazoline Derivative 9 Enterococcus faecalisMicrodilution4 µg/mL[13]
Experimental Protocol: Agar Well-Diffusion Method

This method is a preliminary test to screen for antimicrobial activity.[12]

Objective: To qualitatively assess the antimicrobial activity of pyrazole compounds by measuring the zone of inhibition.

Materials:

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud's dextrose agar (for fungi)

  • Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)[12][15]

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume of the test compound solution into the wells. Also, prepare wells for the solvent control and standard antibiotics.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Other Key Enzyme Inhibition Assays

The versatility of the pyrazole scaffold allows for the targeting of various other enzymes implicated in disease, particularly in oncology.

Quantitative Enzyme Inhibition Data
Compound Class/DerivativeTarget EnzymeIC50Reference
Pyrazole Derivative 5 CDK20.56 µM[3]
Pyrazole Derivative 6 CDK20.46 µM[3]
Pyrazole Derivative 11 CDK20.45 µM[3]
Roscovitine (Standard)CDK20.99 µM[3]
Pyrazole 5b Tubulin Polymerization7.30 µM[16]
Indolo-pyrazole 6c Tubulin Polymerization<1.73 µM[4]
Pyrazole Derivative 3i VEGFR-28.93 nM[6]
Sorafenib (Standard)VEGFR-230 nM[6]
Experimental Protocol: In-Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules, a key process in cell division.[1]

Objective: To determine if pyrazole compounds inhibit tubulin polymerization and to calculate their IC50 values.

Materials:

  • Lyophilized tubulin (e.g., bovine)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

  • Pre-warmed 96-well plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold tubulin buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include positive and negative controls.

  • Initiation: Initiate polymerization by adding GTP to all wells.

  • Monitoring: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., 60 minutes).[1]

  • Data Analysis: Plot absorbance versus time. Calculate the rate and extent of polymerization to determine the percentage of inhibition and the IC50 value of the compound.[1]

G cluster_pathway Kinase Inhibition Signaling Pathway GF Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Substrate Substrate Protein Receptor->Substrate P ATP ATP ATP->Receptor P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream Pyrazole Pyrazole-Based Kinase Inhibitor Pyrazole->Receptor Inhibition

Caption: Pyrazoles can inhibit kinase activity, blocking proliferation.

References

A Comparative Guide to Catalysts for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of pyrazole synthesis. Below is a summary of quantitative data for various catalysts reported in the literature.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Metal-Based Catalysts
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled conditions-Short95[1][2]
Pd-NanoparticlesIn situ generatedPEG-400/H₂O---[1]
AgOTfTrifluoromethylated ynones, Aryl/Alkyl hydrazines-Room Temp1 hup to 99[1]
Sc(OTf)₃ / DBUPerfluoroacetyl diazoester, Ketones---97[3]
Cu(OTf)₂-Toluene--60[1]
Cu(I) salt (CuOTf)β,γ-unsaturated hydrazones----[3]
Nickel-based heterogeneousHydrazine, Acetophenone derivatives, AldehydesEthanolRoom Temp3 h-[4]
SrFe₁₂O₁₉ magnetic nanoparticlesAldehydes, Arylhydrazines, β-diketones/β-ketoestersSolvent-free-ShortHigh[5]
Copper ferrite (CuFe₂O₄)Alkyl nitrile, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate----[6]
Metal-Free Catalysts
Molecular Iodine / TBHP / NaHCO₃N,N-dimethyl enaminones, Sulfonyl hydrazines-Room Temp--[1]
Amberlyst-70-----[1]
Sodium GluconateAldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate----[5]
(TBA)₂S₂O₈Aldehydes, Arylhydrazines, β-diketones/β-ketoestersSolvent-free---[5]
Ammonium ChlorideHydrazine, 1,3-dicarbonyl compoundEthanol---[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for common pyrazole synthesis methods.

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

  • Acid catalyst (e.g., glacial acetic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Slowly add the hydrazine derivative to the reaction mixture. Note that this addition can be exothermic.[8]

  • Heat the reaction mixture under reflux for a specified time (e.g., 1 hour).[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation of the product.[8]

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization or column chromatography.[8]

Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This method provides an efficient route to substituted pyrazoles from readily available starting materials.[4]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Hydrazine (0.1 mol)

  • Aldehyde (0.1 mol)

  • Solid Nickel-based heterogeneous catalyst (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the acetophenone derivative, hydrazine, and the nickel-based catalyst in ethanol.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, wash the product with water and toluene to remove unreacted materials.

  • Purify the product by recrystallization from methanol or by column chromatography.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the screening and optimization of catalysts for pyrazole synthesis.

G cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Optimization React_A Reactant A (e.g., 1,3-Dicarbonyl) Reaction Reaction Setup (Temperature, Time) React_A->Reaction React_B Reactant B (e.g., Hydrazine) React_B->Reaction Solvent Solvent Solvent->Reaction Catalyst_Screen Catalyst Screening (Catalyst 1, 2, 3...) Catalyst_Screen->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Work-up & Isolation TLC->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure Pyrazole Product Purification->Product Yield Yield Calculation Characterization->Yield Optimization Optimization of Conditions Yield->Optimization Optimization->Catalyst_Screen

References

A Comparative Guide to the Synthetic Routes of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient and regioselective synthesis of functionalized pyrazoles is, therefore, a critical aspect of modern organic and medicinal chemistry. This guide provides an objective comparison of four prominent synthetic strategies for preparing functionalized pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-Unsaturated Ketones, 1,3-Dipolar Cycloaddition, and Multicomponent Reactions. We present a summary of quantitative data, detailed experimental protocols for key reactions, and logical diagrams of each synthetic pathway to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the synthesis of 3,5-diphenylpyrazole, a common pyrazole derivative, using three of the discussed methods, allowing for a direct comparison of their efficiencies under specific reported conditions.

Synthetic RouteStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Knorr Pyrazole Synthesis 1,3-Diphenyl-1,3-propanedione, PhenylhydrazineAcetic acid, RefluxHigh~1-2 h[1]
From α,β-Unsaturated Ketone (Chalcone) Chalcone (1,3-diphenyl-2-propen-1-one), Hydrazine hydrate, Sodium persulfateBall-milling, room temperature951.5 h[2]
1,3-Dipolar Cycloaddition Phenylacetylene, Benzaldehyde phenylhydrazone (for in situ nitrile imine generation)Base (e.g., triethylamine), Solvent (e.g., toluene), HeatGoodSeveral hours[3]
Multicomponent Reaction Benzaldehyde, Acetophenone, Hydrazine monohydrochloride, (in situ chalcone formation)Bromine for in situ oxidation, mild conditionsup to 95Not specified[4]

Note: Yields and reaction times are highly substrate-dependent and the conditions reported are for specific examples. Optimization is often necessary for different functionalized pyrazoles.

I. Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6]

Logical Pathway

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/ Enamine Intermediate Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Functionalized Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 3,5-diphenyl-1H-pyrazole

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 1,3-diphenyl-1,3-propanedione (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 3,5-diphenyl-1H-pyrazole.[1]

Pros and Cons
  • Pros:

    • Well-established and reliable method.[7]

    • Readily available starting materials (1,3-dicarbonyls and hydrazines).

    • Generally good to high yields for a wide range of substrates.[3]

  • Cons:

    • Lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often leading to a mixture of isomers.[8]

    • Can require acidic conditions and elevated temperatures, which may not be suitable for sensitive functional groups.

II. Synthesis from α,β-Unsaturated Ketones (Chalcones)

This versatile method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. The reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole.[9] Modern protocols often employ one-pot procedures with in situ oxidation.[4][7]

Logical Pathway

Chalcone_to_Pyrazole Chalcone α,β-Unsaturated Ketone (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine Hydrazine Hydrazine Hydrazine->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole Functionalized Pyrazole Oxidation->Pyrazole

Caption: Pyrazole Synthesis from Chalcones.

Experimental Protocol: One-Pot Synthesis of 3,5-diphenyl-1H-pyrazole from Chalcone

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Hydrazine hydrate

  • Sodium persulfate (Na₂S₂O₈)

Procedure:

  • In a ball-milling vessel, 1,3-diphenyl-2-propen-1-one (1 equivalent) and hydrazine hydrate (1.5 equivalents) are combined.

  • The mixture is milled at room temperature for 40 minutes.

  • Sodium persulfate (2 equivalents) is then added to the reaction mixture.

  • Milling is continued for an additional 50 minutes.

  • After the reaction is complete (monitored by TLC), the solid mixture is washed with water and then extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 3,5-diphenyl-1H-pyrazole.[2]

Pros and Cons
  • Pros:

    • Readily available and diverse α,β-unsaturated carbonyl compounds as starting materials.[9]

    • Often provides good regioselectivity, with the nitrogen of the hydrazine without a substituent attacking the β-carbon of the enone.

    • Modern one-pot procedures with in situ oxidation are efficient and can be environmentally friendly (e.g., using air or a mild oxidant).[4]

  • Cons:

    • The synthesis of the starting α,β-unsaturated ketone is an additional step.

    • The oxidation step requires an additional reagent and may sometimes lead to side products.

III. 1,3-Dipolar Cycloaddition

This powerful and highly regioselective method involves the [3+2] cycloaddition of a 1,3-dipole, typically a nitrile imine, with a dipolarophile, such as an alkyne or an alkyne equivalent.[3][10] Nitrile imines are often generated in situ from hydrazonoyl halides or by the oxidation of hydrazones.[4]

Logical Pathway

Dipolar_Cycloaddition Precursor Hydrazonoyl Halide or Hydrazone NitrileImine Nitrile Imine (1,3-Dipole) Precursor->NitrileImine Base or Oxidant Pyrazole Functionalized Pyrazole NitrileImine->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Appropriate hydrazonoyl chloride

  • Terminal or internal alkyne

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

Procedure:

  • In situ generation of nitrile imine: To a solution of the hydrazonoyl chloride (1 equivalent) in an anhydrous solvent under an inert atmosphere, triethylamine (1.1 equivalents) is added dropwise at room temperature. The formation of triethylamine hydrochloride as a white precipitate is observed.

  • Cycloaddition: To this mixture, the alkyne (1-1.2 equivalents) is added.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates, for several hours to overnight. The reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.[3][11]

Pros and Cons
  • Pros:

    • Excellent regioselectivity is often achieved.[3]

    • Mild reaction conditions are often possible.

    • A wide variety of functional groups can be tolerated on both the nitrile imine and the alkyne.

  • Cons:

    • The synthesis of the hydrazonoyl halide precursor can be a multi-step process.

    • Some diazo precursors for other 1,3-dipoles can be unstable or explosive.

    • Alkynes can be more expensive or less readily available than dicarbonyls or enones.

IV. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like functionalized pyrazoles.[12][13]

Logical Pathway

MCR_Pyrazole One-Pot Synthesis Aldehyde Aldehyde Pyrazole Functionalized Pyrazole Aldehyde->Pyrazole Ketone Ketone Ketone->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: Multicomponent Synthesis of Pyrazoles.

Experimental Protocol: One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A ketone (e.g., acetophenone)

  • Hydrazine monohydrochloride

  • Bromine

  • Ethanol

Procedure:

  • A mixture of the ketone (1 equivalent), aldehyde (1 equivalent), and hydrazine monohydrochloride (1.2 equivalents) in ethanol is stirred at room temperature.

  • The reaction is monitored by TLC until the formation of the pyrazoline intermediate is complete.

  • The reaction mixture is then cooled in an ice bath, and a solution of bromine (1.1 equivalents) in ethanol is added dropwise.

  • After the addition is complete, the mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the 3,4,5-trisubstituted pyrazole.[4]

Pros and Cons
  • Pros:

    • High atom economy and efficiency by combining multiple steps into a single operation.[14]

    • Operational simplicity and often shorter reaction times.

    • Can generate molecular diversity quickly by varying the different components.

  • Cons:

    • Optimization of reaction conditions for multiple components can be challenging.

    • The mechanism can be complex, making it difficult to control selectivity in some cases.

    • Side reactions between the various components are possible.

Conclusion

The choice of a synthetic route for a particular functionalized pyrazole depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of other functional groups in the molecule.

  • The Knorr synthesis remains a robust and reliable method, especially when regioselectivity is not a concern or can be controlled.

  • The synthesis from α,β-unsaturated ketones offers a highly versatile and often regioselective route, with modern one-pot procedures enhancing its efficiency.

  • 1,3-Dipolar cycloaddition provides excellent regiocontrol and is suitable for complex molecules with sensitive functional groups, although it may require the synthesis of specific precursors.

  • Multicomponent reactions represent a modern, efficient, and atom-economical approach for the rapid generation of diverse pyrazole libraries.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their target pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, ensuring safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards, which include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All personnel involved in the disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[2]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if dust is generated.[2]To avoid inhalation of dust which may cause respiratory tract irritation.[2]

Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[2]

II. Spill and Accidental Release Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area. Ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Contain the Spill: Prevent the further spread of the spill. Do not let the product enter drains, waterways, or soil.[1]

  • Absorb and Collect: For small spills, carefully vacuum or sweep up the material.[2] For larger spills, absorb the material with an inert substance (e.g., vermiculite, dry sand, or earth).

  • Package for Disposal: Place the collected material into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

  • Wash Hands: Wash hands and any exposed skin thoroughly after handling the material.[5]

III. Disposal Workflow

The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[6] The following workflow provides a general guideline for disposal.

Caption: Disposal workflow for this compound.

IV. Approved Disposal Methods

The primary and most crucial step in the disposal of chemical waste is to consult and adhere to local, state, and federal environmental regulations.

  • Approved Waste Disposal Plant: The most common and recommended method of disposal is to send the contained waste to an approved waste disposal plant.[1][4][5][7] These facilities are equipped to handle and neutralize hazardous chemical waste in an environmentally safe manner.

  • Incineration: In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator that is equipped with an afterburner and scrubber system.[6] This method should only be performed by qualified personnel in a licensed facility.

Important Considerations:

  • Do Not Dispose in Drains: Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[1]

  • Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Operational Guide for 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, tailored for laboratory and drug development professionals. The following procedures are designed to ensure a safe working environment and proper management of this chemical.

Chemical an physical properties:

PropertyValue
Appearance Yellow solid
Molecular Formula C5H10ClN3
CAS Number 3524-32-1
Hazards Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/Face ShieldMust be worn to protect against splashes.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option; however, always check the manufacturer's glove compatibility chart.[4]
Body Protection Laboratory Coat/CoverallsTo prevent skin contact.[1][5]
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator if ventilation is inadequate or if irritation is experienced.[1][6][7] An organic vapor respirator cartridge is recommended.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1][6][7]

    • Remove all sources of ignition.[8]

  • Donning PPE :

    • Before handling the chemical, put on all required personal protective equipment as specified in the table above.

  • Handling the Chemical :

    • Avoid direct contact with the skin, eyes, and clothing.[8][9]

    • Do not breathe in dust, vapor, mist, or gas.[1][8]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][8]

    • Keep the container tightly closed when not in use.[1][8]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1][6]

  • In Case of a Spill :

    • Evacuate the area.[10]

    • Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][8]

    • Avoid generating dust.

    • Ventilate the area of the spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This chemical waste is classified as hazardous.[9]

  • Disposal of Unused Material : Dispose of the chemical at an approved waste disposal plant.[8][9] Do not dispose of it down the drain.[6]

  • Contaminated Packaging : Dispose of the container to a hazardous or special waste collection point.[9]

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[6]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_1 Work in Fume Hood prep_2 Verify Eyewash/Shower Access prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Weigh/Transfer Chemical prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 storage_1 Store in Tightly Closed Container handle_2->storage_1 disp_1 Collect in Labeled Hazardous Waste Container handle_2->disp_1 storage_2 Store in Cool, Dry, Ventilated Area storage_1->storage_2 disp_2 Dispose via Approved Waste Management disp_1->disp_2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.